Daunorubicin is an anthracycline antibiotic that exerts its anti-leukemic effects through multiple, interconnected mechanisms. The table below summarizes these primary modes of action.
| Mechanism | Description | Key Components / Outcomes |
|---|---|---|
| DNA Intercalation [1] [2] | Planar anthracycline rings insert between DNA base pairs. | Unwinds DNA double helix; inhibits DNA & RNA synthesis; disrupts replication & transcription [1]. |
| Topoisomerase II Inhibition [1] [2] | Stabilizes cleavable complex between Topoisomerase II and DNA. | Prevents DNA re-ligation; causes single/double-strand DNA breaks; triggers apoptosis [1] [2]. |
| Free Radical Generation [2] [3] | Enzyme-mediated reduction of quinone group produces reactive oxygen species (ROS). | Causes oxidative damage to DNA, proteins, and lipids; contributes to mitochondrial injury and cell death [2] [3]. |
| Regulation of Signaling Pathways [4] [5] | Activates or inhibits key cellular signaling cascades in a context-dependent manner. | Involves pathways: sphingomyelin-ceramide, MAPK, JNK, NF-κB, Fas/Fas-ligand; can be influenced by p53, PKC, and PI3K [4]. Recent studies show it can suppress the non-canonical Hedgehog pathway by promoting β-TrCP-mediated ubiquitination and degradation of the GLI1 transcription factor [5]. |
Recent research aims to enhance the efficacy and reduce the toxicity of daunorubicin through structural modification and advanced delivery systems.
The following methodologies are critical for investigating daunorubicin's mechanisms and efficacy in a research setting.
Cytotoxicity Assessment (MTT Assay):
Analysis of DNA Double-Strand Breaks (γH2AX Assay):
Cell Cycle Analysis:
The diagram below integrates the multi-modal mechanism of action of daunorubicin and its impact on cell fate, synthesizing information from the search results.
> A unified pathway of daunorubicin's multi-modal action, showing how DNA damage, ROS generation, and GLI1 degradation converge to trigger apoptosis.
Daunorubicin exerts its cytotoxic effects through two primary, interconnected mechanisms:
Recent research highlights that DNA intercalation itself can induce additional damage, such as histone eviction from chromatin, contributing to the drug's overall cytotoxic effect [1]. A critical advancement in the field is the understanding that the anticancer effects are primarily mediated by inhibition of the TOP2A isoform, while the dose-limiting cardiotoxicity is largely driven by the TOP2B isoform [3].
The tables below summarize key quantitative data for Daunorubicin and a reference compound.
Table 1: Biological Activity and Cytotoxicity (IC₅₀)
| Compound | Cell Line/Enzyme | Assay Type | IC₅₀ Value | Citation |
|---|---|---|---|---|
| Daunorubicin | DNA | Intercalation & TOP2 Poisoning | Multiple mechanisms [2] | |
| Phthalazine 9d | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 4.95 ± 0.10 µM | [4] |
| Phthalazine 9d | TOP2 Enzyme | Inhibition | 7.02 ± 0.54 µM | [4] |
| Phthalazine 9d | DNA | Intercalation | 26.19 ± 1.14 µM | [4] |
| Doxorubicin (Ref.) | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 7.67 ± 0.37 µM | [4] |
Table 2: Physicochemical Properties of Daunorubicin
| Property | Value / Description | Citation |
|---|---|---|
| Molecular Weight | 527.5 g/mol | [2] |
| Appearance | Thin red needles | [2] |
| logP | 1.83 | [2] |
| Core Structure | Dihydroxyanthraquinone | [2] |
| Mechanism Class | Anthracycline antibiotic | [2] |
The following are standard and advanced protocols used to study these mechanisms.
The workflow for the single-molecule assay is illustrated below, showing how intercalators are detected through changes in DNA mechanical properties.
The biological activity of Daunorubicin is highly dependent on its specific chemical structure [2].
Current research is focused on overcoming the limitations of anthracyclines, particularly their cardiotoxicity.
The following diagram summarizes the key mechanisms of action of Daunorubicin and the emerging strategy for cardioprotection.
The search results do not specify where an ethyl group is added to create "this compound." To proceed with your research, you could:
The following table summarizes key non-compartmental pharmacokinetic parameters from a study of 14 Acute Myeloid Leukaemia (AML) patients receiving a 90 mg/m² intravenous infusion of daunorubicin [1] [2].
| Parameter | Daunorubicin (Median) | Daunorubicinol (Median) |
|---|---|---|
| AUC₀-tlast (ng/mL·h) | 577 (Range: 375 - 1167) | 2200 (Range: 933 - 4683) |
| Metabolic Ratio (AUC) | 0.32 (Range: 0.1 - 0.44) | - |
The pharmacokinetics of daunorubicin and its metabolite are best described by a joint model. The following diagram illustrates the structure of this model and the workflow for its development, from patient data collection to final simulation [1].
Diagram of the daunorubicin PK model development workflow and final structure.
The quantitative data and model above were generated using the following detailed methodology from the clinical study [1] [2].
For a researcher, the following nuances from the study are critical:
For context, here is the well-documented mechanism of action of the parent drug, Daunorubicin, which is a foundational anthracycline chemotherapeutic [1] [2].
| Aspect | Description |
|---|---|
| Primary Molecular Target | Topoisomerase II (Top2) enzyme [1] [2]. |
| Primary Mechanism of Action | Acts as a "Top2 poison"; intercalates into DNA and stabilizes a transient Top2-DNA complex, preventing DNA re-ligation. This leads to double-strand DNA breaks and cell death [1] [3] [2]. |
| Secondary Mechanisms | Generation of reactive oxygen species (ROS); inhibition of DNA and RNA synthesis; histone eviction from chromatin [4] [5] [2]. |
The diagram below illustrates the primary signaling pathways activated by Daunorubicin-induced DNA damage, leading to programmed cell death (apoptosis).
Since direct data on Ethyl Daunorubicin is unavailable, your research could focus on the strategies used to study modified anthracyclines and novel inhibitors. The following table summarizes key experimental approaches based on current literature.
| Research Area | Description | Relevant Experimental Methods |
|---|---|---|
| Isoform-Selective Inhibition | Developing inhibitors that selectively target Top2α (for anticancer effect) over Top2β (to reduce cardiotoxicity) [3]. | X-ray crystallography to identify binding pockets; enzymatic assays (ATPase/DNA decatenation) to measure IC₅₀ and selectivity ratios; in vivo cardioprotection models [3]. |
| Computational Chemistry | Using in-silico methods to predict activity and binding of new compounds, such as naphthoquinone derivatives [5]. | Quantitative Structure-Activity Relationship (QSAR) modeling; molecular docking simulations; molecular dynamics (MD) simulations; ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling [5]. |
| Advanced Delivery Systems | Designing conjugates to improve tumor targeting and reduce systemic toxicity [6] [7] [8]. | Synthesis of peptide-drug or antibody-drug conjugates; in vitro and in vivo evaluation of drug loading, stability, release kinetics, and therapeutic efficacy [7] [8]. |
| Overcoming Resistance | Developing P-glycoprotein (P-gp) inhibitors to counteract multidrug resistance [9]. | Synthesis of heterocyclic derivatives; cellular assays to measure efflux inhibition; structure-activity relationship (SAR) studies [9]. |
To proceed with investigating this compound, you may consider the following paths:
The following method for synthesizing N-alkylated daunorubicin derivatives is adapted from a 2025 study. This improved reductive amination protocol uses aromatic aldehydes for higher reactivity [1] [2].
Scheme 1: Synthesis of N-alkylated daunorubicin derivatives (4a–h) [1]
Schematic of the reductive amination reaction for synthesizing daunorubicin derivatives.
Note on Yields: Reported yields for this reaction range from 24% to 78%, depending on the specific aldehyde used [1].
The table below summarizes the in vitro cytotoxicity (IC₅₀) of selected derivatives against a panel of human tumor cell lines, compared to the parent drug Daunorubicin (DR). The Selectivity Index (SI) is calculated based on toxicity to pseudo-normal human embryonic kidney (HEK293) cells [2].
Table 1: Cytotoxicity and Selectivity of Daunorubicin Derivatives [2]
| Compound | A549 (SI) | RD (SI) | HCT116 (SI) | MCF7 (SI) | HEK293 |
|---|---|---|---|---|---|
| DR | 0.46 ± 0.01 (SI < 10) | 0.30 ± 0.01 (SI=12.00) | 0.21 ± 0.00 (SI=17.14) | 1.80 ± 0.17 (SI < 10) | 3.60 ± 0.35 |
| 4a | 0.17 ± 0.00 (SI=25.71) | 0.31 ± 0.02 (SI=14.10) | 0.03 ± 0.00 (SI > 50) | 0.13 ± 0.04 (SI=33.62) | 4.37 ± 0.00 |
| 4b | 0.26 ± 0.01 (SI < 10) | 0.45 ± 0.01 (SI < 10) | 0.45 ± 0.00 (SI < 10) | 0.16 ± 0.00 (SI < 10) | 0.94 ± 0.01 |
| 4e | 0.001 ± 0.00 (SI > 50) | 0.08 ± 0.01 (SI < 10) | 0.04 ± 0.00 (SI < 10) | 0.085 ± 0.01 (SI < 10) | 0.05 ± 0.01 |
| 4f | 0.001 ± 0.01 (SI > 50) | 0.03 ± 0.01 (SI < 10) | 0.01 ± 0.00 (SI < 10) | 0.06 ± 0.01 (SI < 10) | 0.12 ± 0.01 |
Key Findings:
The increased cytotoxic potential of these derivatives is attributed to multiple mechanisms confirmed by biological studies and molecular modeling [1] [3]:
While reductive amination is highly effective, other historical strategies highlight different approaches:
The table below summarizes the in vitro cytotoxicity (IC₅₀ values in μM) of selected novel daunorubicin derivatives (4a-4h) compared to the parent drug, Daunorubicin (DR), across a panel of human tumor cell lines [1]. The selectivity index (SI) is calculated using toxicity to human embryonic kidney (HEK293) cells.
Table 1: Cytotoxicity and Selectivity of Daunorubicin Derivatives [1]
| Compound | A549 (Lung) | RD (Rhabdomyosarcoma) | HCT116 (Colon) | MCF7 (Breast) | HEK293 (Kidney) | Key Findings |
|---|---|---|---|---|---|---|
| DR (Daunorubicin) | 0.46 ± 0.01 | 0.30 ± 0.01 | 0.21 ± 0.00 | 1.80 ± 0.17 | 3.60 ± 0.35 | Reference compound |
| 4a | 0.17 ± 0.00 | 0.31 ± 0.02 | 0.03 ± 0.00 | 0.13 ± 0.04 | 4.37 ± 0.00 | High potency & selectivity (SI >50 for HCT116) |
| 4b | 0.26 ± 0.01 | 0.45 ± 0.01 | 0.45 ± 0.00 | 0.16 ± 0.00 | 0.94 ± 0.01 | High potency, lower selectivity |
| 4c | 42.12 ± 5.25 | 39.25 ± 2.35 | 80.10 ± 1.02 | 79.45 ± 4.77 | 87.50 ± 6.69 | Low cytotoxicity |
| 4d | 1.86 ± 0.13 | 1.43 ± 0.06 | 1.73 ± 0.02 | 1.66 ± 0.23 | 0.52 ± 0.06 | Moderate cytotoxicity |
| 4e | 0.001 ± 0.00 | 0.08 ± 0.01 | 0.04 ± 0.00 | 0.085 ± 0.01 | 0.05 ± 0.01 | Exceptional potency on A549 |
| 4f | 0.001 ± 0.01 | 0.001 ± 0.00 | 0.001 ± 0.00 | 0.002 ± 0.00 | 0.06 ± 0.01 | Highest overall potency, high selectivity (SI >50 for A549, RD, HCT116) |
| 4g | 0.41 ± 0.02 | 0.30 ± 0.01 | 0.40 ± 0.01 | 0.36 ± 0.01 | 0.40 ± 0.02 | Potency similar to DR |
| 4h | 0.38 ± 0.02 | 0.21 ± 0.01 | 0.39 ± 0.01 | 0.28 ± 0.01 | 0.31 ± 0.02 | Potency similar to DR |
The data shows that derivatives 4e and 4f are significantly more potent than daunorubicin itself, with IC₅₀ values in the nanomolar range for several cell lines [1].
Here are the detailed methodologies for key experiments used to characterize these daunorubicin derivatives.
This standard colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation [1] [2].
This assay detects a specific histone modification that is a sensitive marker of DNA double-strand breaks [2].
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content [2].
Daunorubicin and its derivatives exert cytotoxicity through multiple mechanisms. The following diagram illustrates the key signaling pathways involved, integrating classic and newly discovered actions.
Diagram 1: Multimodal mechanisms of action of daunorubicin and its derivatives, including DNA damage, oxidative stress, and Hedgehog pathway suppression.
The development of highly cytotoxic derivatives like 4e and 4f points to several promising research avenues:
Daunorubicin is a cytotoxic anthracycline antibiotic used primarily in the treatment of acute myeloid leukemia (AML). Its pharmacokinetics are characterized by significant inter-individual variability [1].
The table below summarizes key pharmacokinetic parameters from the BIG-1 trial:
| Analyte | Median AUC₀-tlast (ng/mL·hr) | Range (ng/mL·hr) |
|---|---|---|
| Daunorubicin | 577 | 375 - 1167 |
| Daunorubicinol | 2200 | 933 - 4683 |
Table 1: Non-compartmental pharmacokinetic parameters of Daunorubicin and its metabolite in AML patients [1].
Population pharmacokinetic modeling has identified several patient factors that significantly influence the exposure to both Daunorubicin and its metabolite.
| Covariate | Impact on Pharmacokinetics |
|---|---|
| Body Surface Area (BSA) | Significant impact on the clearance of both Daunorubicin and Daunorubicinol [1]. |
| Plasma Creatinine | Significant impact on the clearance of both Daunorubicin and Daunorubicinol [1]. |
Table 2: Covariates with a significant impact on Daunorubicin and Daunorubicinol pharmacokinetics [1].
The following methodologies from recent studies can be adapted for investigating Ethyl Daunorubicin.
A validated high-performance liquid chromatography (HPLC) method coupled with a fluorescence detector (FLD) was used for the simultaneous quantification of Daunorubicin and daunorubicinol in human plasma [1].
A robust sampling strategy and modeling approach from a clinical study can serve as a template [1].
The core metabolic transformation can be visualized as follows:
Figure 1: Primary metabolic pathway of Daunorubicin, reduced by carbonyl reductases to form daunorubicinol [1].
Since this compound is a structural analog, its metabolism likely shares similarities with Daunorubicin, but the ethyl group may alter its behavior.
The lack of direct data on this compound suggests it may be a research compound not yet described in the public literature. To advance your work:
The biological activity of anthracyclines like Daunorubicin is highly dependent on their core chemical structure and specific functional groups. The table below summarizes the key structural features and the impact of their modifications based on general anthracycline SAR principles and data from the search results.
| Structural Feature | Role in Daunorubicin Activity | Impact of Modification (Including Potential Ethylation) |
|---|---|---|
| Anthracycline Chromophore | Intercalates between DNA base pairs [1]. | Essential for activity; modifications can alter DNA binding affinity and potency. |
| Daunosamine Sugar | Facilitates drug uptake and stabilizes the topoisomerase II-DNA complex [2] [1]. | Critical for activity; modifications (e.g., on the amino group) can drastically alter potency, specificity, and resistance profile [2]. |
| C-13 Keto Group | Reduced to a hydroxyl group to form the active metabolite, daunorubicinol [3]. | Conversion to a more stable group (e.g., ethyl ketone?) could affect metabolic deactivation and overall pharmacokinetics. |
| C-14 Methoxy Group | Contributes to the molecule's lipophilicity and electronic properties. | Replacing the methoxy with a larger alkoxy group (e.g., ethoxy) would increase lipophilicity, potentially altering cellular uptake and distribution. |
A foundational study on Daunorubicin and its peptide derivatives established that the drug's biological efficacy in vivo is directly proportional to its ability to inhibit RNA polymerase and inversely proportional to the rate of dissociation from the DNA complex [2]. This suggests that for any derivative, including an ethylated version, these in vitro assays are key predictors of biological activity.
Daunorubicin's cytotoxicity is not limited to a single mechanism. Understanding these pathways is crucial for predicting how structural changes might alter its effects.
The diagram below maps the key signaling pathways activated by Daunorubicin, illustrating the complex cellular response that contributes to its efficacy.
Daunorubicin activates a complex network of pro-death and pro-survival signaling pathways.
To empirically determine the structure-activity relationship of a novel derivative like Ethyl Daunorubicin, the following experimental workflows, derived from the search results, are recommended.
This workflow uses in vitro techniques to assess the primary mechanisms of action, which have been shown to correlate with in vivo biological efficacy [2].
Experimental workflow for assessing nucleic acid interactions and enzyme inhibition.
Detailed Methodology:
Understanding how the body processes a drug is crucial. The following workflow is adapted from a 2022 population pharmacokinetic study of Daunorubicin and its metabolite daunorubicinol [3].
Detailed Methodology:
Based on the gathered information, here are critical areas for investigating a derivative like this compound:
The binding of daunorubicin to DNA primarily occurs through intercalation, where the planar anthracycline chromophore inserts between DNA base pairs. The molecular details revealed through modeling and experimental studies are summarized below.
| Aspect | Description |
|---|---|
| Primary Binding Mode | Intercalation of the aglycon moiety between DNA base pairs [1] [2] [3]. |
| Key Structural Feature | The amino sugar residue (daunosamine) sits in the DNA minor groove and contributes to binding stability [1] [2]. |
| Sequence Preference | Highest preference for two adjacent G/C base pairs flanked on the 5' side by an A/T base pair [1]. |
| Conformational Effect | Induces local structural changes, including an unwinding of the DNA helix by approximately 8° [1]. |
A key study also highlights the role of chiral selectivity. The natural (+)-daunorubicin enantiomer binds selectively to right-handed B-DNA, while its synthetic mirror image, (-)-daunorubicin (WP900), binds selectively to left-handed Z-DNA. Each can act as an allosteric effector, converting the DNA's conformation to better match their selectivity [4].
The following workflow integrates computational and experimental steps to study daunorubicin-DNA interactions. You can adapt this protocol for studying ethyl daunorubicin by modifying the initial ligand structure.
Molecular modeling and dynamics workflow for studying drug-DNA interactions.
Step 1: Initial Structure Preparation
Step 2: Parameterization & Force Field Assignment
GAMESS can be used for this purpose [4].Step 3: System Setup & Solvation
Step 4: Molecular Dynamics Simulation
Step 5: Trajectory Analysis & Validation
Computational models require experimental validation. The table below summarizes key techniques used to study daunorubicin-DNA binding.
| Method | Application & Key Outcome | Experimental Details |
|---|---|---|
| Fluorescence Spectroscopy | Measures binding affinity & quenching; confirms complex formation via static quenching [5]. | Excitation at 480-500 nm, monitor emission at 520-700 nm; titrate DNA into drug solution [4] [5]. |
| UV-Vis Absorption Spectroscopy | Detects complex formation via hypochromism & redshift; confirms intercalation [5]. | Titrate DNA into drug solution; monitor changes in drug's absorption peaks [5]. |
| Circular Dichroism (CD) | Probes conformational changes in DNA (e.g., B to Z form transition) [4]. | Measure CD spectra of DNA (e.g., [poly(dG-dC)]₂) in presence/absence of drug [4]. |
| Viscosity Measurements | Provides strong evidence for intercalation (DNA lengthening increases viscosity) [5]. | Use Ubbelodhe viscometer; measure flow time of DNA solution with increasing drug ratios [5]. |
| Equilibrium Dialysis | Quantifies binding selectivity & affinity for different DNA conformations [4]. | Dialyze DNA against drug solution; measure concentration & conformation of DNA/drug after equilibration [4]. |
The following table compiles key thermodynamic and binding parameters for native daunorubicin and related compounds, which can serve as a benchmark for your research on the ethyl derivative.
| Compound / Complex | Binding Constant (Ka) | Binding Free Energy (ΔG) | Enthalpy (ΔH) | Entropy (-TΔS) | Experimental Conditions |
|---|---|---|---|---|---|
| Daunorubicin | 1.6 × 10⁷ M⁻¹ [6] | -9.7 kcal/mol [6] | -10.5 kcal/mol [6] | +0.8 kcal/mol [6] | 18-20 mM Na⁺, 20°C [6] |
| Bisanthracycline WP762 | 7.3 × 10¹² M⁻¹ [6] | -17.3 kcal/mol [6] | -33.8 kcal/mol [6] | +16.5 kcal/mol [6] | 16 mM Na⁺, 20°C [6] |
| Pd(II) Complex 1 (for comparison) | 1.18 × 10⁴ M⁻¹ [7] | - | - | - | In vitro [7] |
| 3'-Azido-Daunorubicin Thiosemicarbazone | 2.45 × 10⁴ L/mol (Stern-Volmer constant) [5] | -21.99 kJ/mol (≈ -5.25 kcal/mol) [5] | - | - | pH 7.4 Tris-HCl buffer [5] |
To investigate your specific compound, this compound, I suggest the following research plan:
This document outlines a detailed protocol for the quantification of Ethyl Daunorubicin in bulk and pharmaceutical dosage forms using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is adapted from validated procedures for Daunorubicin and is designed to meet international regulatory standards for analytical method validation [1] [2] [3].
This compound is a semi-synthetic anthracycline antibiotic used in cancer chemotherapy. precise and reliable analytical methods are required for its quantification in active pharmaceutical ingredients (API) and finished products. This application note describes a validated, stability-indicating RP-HPLC method for the quantitative analysis of this compound.
2.1. Chemicals and Reagents
2.2. Instrumentation and Chromatographic Conditions The method development is based on standard conditions used for anthracyclines [2] [4] [3]. A summary of the proposed chromatographic conditions is provided below.
| Parameter | Proposed Condition | Rationale / Reference |
|---|---|---|
| Column | C18 (e.g., Kromosil, Denali), 250 mm × 4.6 mm, 5 µm | Standard column for RP-HPLC; provides good retention for anthracyclines [2] [3]. |
| Mobile Phase | Option A: Water (pH 3.0 with OPA/TFA):ACN (55:45) Option B: Water (pH 3.0):ACN (50:50) | Low pH suppresses silanol activity, improving peak shape. Acetonitrile offers high efficiency [2] [5]. | | Flow Rate | 1.0 mL/min | Standard flow rate for 4.6 mm ID columns [2]. | | Detection | PDA Detector: 240 nm Fluorescence: Ex 480 nm / Em 560 nm | 240 nm is common for daunorubicin [2] [3]. Fluorescence offers higher selectivity and sensitivity [4]. | | Injection Volume | 10-20 µL | Standard volume for quantitative analysis [2]. | | Column Temperature | 30°C | Maintains retention time reproducibility [2]. | | Run Time | ~10-15 minutes | Ensures complete elution of the analyte and any potential impurities [4]. |
2.3. Experimental Workflow The following diagram outlines the key stages involved in the HPLC method validation process for this compound.
The method should be validated according to International Council for Harmonisation (ICH) guidelines [1] [5]. The following protocols detail the experiments for each validation parameter.
3.1. System Suitability Testing
3.2. Specificity
3.3. Linearity and Range
3.4. Accuracy (Recovery)
3.5. Precision
3.6. Sensitivity (LOD and LOQ)
3.7. Robustness
The following table consolidates the target acceptance criteria for the key validation parameters, based on ICH guidelines and literature for related compounds [1] [2] [3].
| Validation Parameter | Target Acceptance Criteria |
|---|
| System Suitability | %RSD (n=6) < 2.0% Tailing Factor ≤ 2.0 Theoretical Plates > 2000 | | Specificity | No interference from blank, placebo, or degradation products. | | Linearity | Correlation Coefficient (r²) ≥ 0.999 | | Accuracy (Recovery) | 98.0% - 102.0% | | Precision (Repeatability) | %RSD ≤ 2.0% | | LOD / LOQ | To be determined experimentally (e.g., S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) |
The core analytical procedure, from sample preparation to data reporting, is visualized below.
This protocol is a proposed starting point. When developing the method for This compound, consider that the retention time, linearity range, and LOD/LOQ values will likely differ from those reported for Daunorubicin due to the structural modification. You must experimentally determine these parameters for your specific analyte.
The quantitative analysis of anthracycline chemotherapeutic agents like Ethyl Daunorubicin in biological matrices represents a critical challenge in clinical pharmacology and therapeutic drug monitoring. As a derivative of daunorubicin, this compound shares similar antileukemic properties while potentially offering improved therapeutic indices. However, its clinical application requires precise concentration monitoring in patient plasma to optimize efficacy while minimizing dose-dependent cardiotoxicity. The complex biological matrix of plasma, containing numerous proteins, lipids, and endogenous compounds, necessitates sophisticated sample preparation techniques to isolate the target analyte prior to chromatographic analysis.
Liquid-phase microextraction (LPME) techniques have emerged as powerful tools in bioanalytical chemistry that effectively address these challenges. Unlike conventional liquid-liquid extraction which employs large solvent volumes, LPME techniques utilize minimal organic solvents while providing excellent extraction efficiency and selectivity. The evolution of LPME has led to the development of various methodologies including dispersive liquid-liquid microextraction (DLLME), salting-out assisted liquid-liquid extraction (SALLE), and innovative pH-switchable techniques that provide enhanced capabilities for extracting pharmaceutical compounds from complex biological matrices [1]. These approaches are particularly valuable in clinical laboratory settings where high throughput, cost-effectiveness, and minimal environmental impact are increasingly important considerations.
Table 1: Comparison of Liquid-Phase Microextraction Techniques for Anthracycline Analysis
| Technique | Principle | Solvent Consumption | Processing Time | Suitable Analytes |
|---|---|---|---|---|
| DLLME | Dispersion with disperser solvent | Very low (μL) | Very fast (<5 min) | Moderate to high polarity |
| pH-Switchable DES-LLME | pH-dependent solubility switching | Very low (μL) | Moderate (10-15 min) | Ionizable compounds |
| SALLE | Salt-induced phase separation | Low (100-500 μL) | Fast (5-10 min) | Hydrophilic to moderate polarity |
| Conventional LLE | Partition between immiscible phases | High (mL) | Slow (15-30 min) | All polarity ranges |
The pH-switchable deep eutectic solvent methodology represents a significant advancement in green analytical chemistry that effectively addresses the limitations of traditional extraction techniques. This innovative approach utilizes environmentally benign solvents that can reversibly change their hydrophilicity/hydrophobicity in response to pH adjustments, allowing for efficient extraction without requiring energy-intensive dispersion methods like vortexing or sonication [2]. The mechanism involves the formation of a homogeneous solution when the DES is added to an alkaline aqueous sample, creating maximum surface contact between the extractant and analytes. Subsequent acidification triggers phase separation, enabling simple recovery of the extractant phase containing the preconcentrated analytes.
For this compound, which contains ionizable functional groups (primary amine and phenolic hydroxyl groups), this technique offers particular advantages. The pH-dependent ionization characteristics of this compound allow for optimized extraction at specific pH values where the compound exists primarily in its neutral form, promoting partitioning into the organic phase. Additionally, the tunable nature of DES solvents enables customizing the extraction system to match the specific physicochemical properties of this compound, potentially achieving superior recovery rates compared to conventional organic solvents. The method has demonstrated excellent performance for the parent compound daunorubicin, with relative standard deviations of 2.7% for intra-day and 4.8% for inter-day precision, and a wide linear range from 0.15 to 200 μg/L, making it suitable for therapeutic drug monitoring applications [2].
Salting-out assisted liquid-liquid extraction (SALLE) provides an alternative methodology particularly well-suited for hydrophilic analytes like this compound that may challenge conventional extraction approaches. This technique utilizes water-miscible organic solvents (typically acetonitrile or acetone) that are mixed with the aqueous sample to form a homogeneous phase. The subsequent addition of high concentrations of inorganic salts induces phase separation through a phenomenon known as "salting-out," where the reduced solubility of the organic solvent in the now highly ionic aqueous phase forces the formation of distinct layers [3]. This process simultaneously accomplishes protein precipitation, analyte extraction, and sample cleanup in a single streamlined procedure.
The SALLE approach offers several distinct advantages for this compound quantification in plasma matrices. The method exhibits excellent compatibility with hydrophilic compounds that may demonstrate poor extraction efficiency in traditional LLE systems. Furthermore, the water-miscible solvents employed in SALLE typically provide more effective protein precipitation compared to water-immiscible solvents, resulting in cleaner extracts and reduced matrix effects during chromatographic analysis. The technique has demonstrated robust performance for pharmaceutical compounds in biological matrices, with one study reporting accuracy values of 99.7% recovery and precision with RSDs between 1.5-2.5% for alogliptin analysis in plasma [3]. The straightforward work-flow and minimal requirement for specialized equipment make SALLE particularly suitable for high-throughput clinical laboratories.
Table 2: Analytical Performance of Microextraction Techniques for Related Compounds
| Parameter | pH-Switchable DES-LLME [2] | SALLE-HPLC/UV [3] | LC-MS/MS Validation [4] |
|---|---|---|---|
| Linear Range | 0.15-200 μg/L | 0.1-50 μg/mL | Compound-dependent |
| LOD | 0.05 μg/L | 0.019 μg/mL | Varies by analyte |
| LOQ | 0.15 μg/L | 0.06 μg/mL | Varies by analyte |
| Precision (RSD%) | Intra-day: 2.7%, Inter-day: 4.8% | 1.5-2.5% | ≤15% |
| Accuracy (% Recovery) | 91.0-107.8% | 99.7% | 85-115% |
| Extraction Time | 10-15 min | <10 min | Variable |
The success of the pH-switchable DES-LLME method critically depends on proper DES preparation and selection. Based on the documented success with daunorubicin, several DES formulations should be evaluated for this compound extraction. The most promising candidates include DES-II (l-menthol:ethylene glycol, 1:1), DES-III (l-menthol:salicylic acid, 4:1), and DES-IX (thymol:decanoic acid, 1:2) [2]. These specific DES combinations have demonstrated appropriate pH-switchable behavior and compatibility with anthracycline compounds. Preparation follows a straightforward procedure: accurately weigh the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) components in the specified molar ratios into a glass vial. Heat the mixture at 60-80°C with continuous stirring (500-800 rpm) using a magnetic hotplate until a clear, homogeneous liquid forms, typically within 30-60 minutes. Store the prepared DES in a desiccator at room temperature and verify its switchability before use by testing dispersion in alkaline solution (pH ~12) and subsequent separation upon acidification to neutral pH.
Proper sample preparation is essential for achieving optimal extraction efficiency and minimizing matrix effects. Begin by thawing frozen plasma samples at room temperature and vortex mixing for 30 seconds to ensure homogeneity. Transfer a 100 μL aliquot of plasma to a 10 mL conical bottom glass centrifuge tube. Add 300 μL of aqueous ZnSO₄ solution (15% w/v) followed by 200 μL of HPLC-grade acetonitrile for protein precipitation. Vortex the mixture vigorously for 10 minutes to ensure complete protein denaturation, then centrifuge at 4,000 rpm for 5 minutes to pellet the precipitated proteins. Carefully transfer the supernatant to a new centrifuge tube and dilute to 5 mL with deionized water to reduce matrix effects and adjust the ionic strength. This dilution step also serves to optimize the subsequent pH adjustment for the microextraction procedure [2].
The microextraction procedure leverages the pH-dependent solubility of the DES for efficient extraction. To the diluted plasma sample, add 150 μL of the selected DES. Then introduce 100 μL of concentrated KOH solution (10 M) to make the solution alkaline (pH ~12), which causes complete dissolution of the DES and formation of a homogeneous solution. Allow the system to stand for 2-3 minutes to ensure complete interaction between the analyte and the dispersed DES phases. Next, carefully add 100 μL of concentrated HCl (6 M) dropwise with gentle swirling to neutralize the solution. The DES will spontaneously coalesce and separate as a distinct phase as the pH approaches neutrality. Centrifuge the mixture at 4,000 rpm for 3 minutes to complete phase separation. Carefully collect the separated DES phase using a microsyringe and transfer to an HPLC vial for analysis. If necessary, the DES extract can be diluted with an appropriate solvent (e.g., methanol) to ensure compatibility with the HPLC mobile phase system [2].
For the SALLE method, prepare all solutions fresh daily using HPLC-grade solvents and high-purity reagents. Prepare phosphate buffer (50 mM, pH 2.5) by dissolving appropriate amounts of potassium dihydrogen phosphate in deionized water and adjusting pH with phosphoric acid. The salting-out solution should be prepared by dissolving sodium chloride in deionized water to achieve a saturated concentration (~6 M). The internal standard solution (if required) can be prepared in methanol at a concentration of 10 μg/mL. For method development, prepare stock solutions of this compound in methanol at 1 mg/mL and store at -20°C when not in use. Prepare working standards by appropriate dilution with methanol:water (50:50, v/v) to cover the expected concentration range in samples [3].
Transfer 1 mL of plasma sample to a 5 mL screw-cap glass tube. Add 500 μL of acetonitrile (extraction solvent) and vortex mix for 2 minutes to ensure complete protein precipitation. Add 250 mg of sodium chloride (salting-out agent) and vortex for an additional 2 minutes until the salt is completely dissolved. The solution should become cloudy, indicating the formation of fine droplets of the organic phase. Centrifuge the mixture at 4,000 rpm for 5 minutes to achieve complete phase separation. Carefully collect the upper organic layer (approximately 400-450 μL) using a micro-pipette and transfer to a clean HPLC vial. The extract can be directly injected into the HPLC system or diluted if necessary to match the calibration range [3].
For regulatory bioanalysis, method validation must follow established guidelines such as the ICH M10 guideline on bioanalytical method validation [4]. The validation process should comprehensively evaluate method selectivity by analyzing blank plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of this compound and any internal standard. Linearity should be established using a minimum of six calibration standards covering the expected concentration range, with correlation coefficients (r) ≥0.99 and back-calculated concentrations within ±15% of nominal values (±20% at the LLOQ). Accuracy and precision must be assessed using quality control samples at four concentration levels (LLOQ, low, medium, and high) with at least five replicates per level over three separate batches. Acceptable criteria include accuracy within ±15% of nominal values (±20% at LLOQ) and precision with ≤15% RSD (≤20% at LLOQ) [4].
Additional validation parameters include extraction recovery which should be consistent and precise, though not necessarily 100%, matrix effects evaluation to demonstrate that ion suppression or enhancement does not compromise data quality, and stability studies under various conditions including benchtop, freeze-thaw, and long-term storage. For this compound, particular attention should be paid to photostability due to the light-sensitive nature of anthracycline compounds. The dilution integrity should be verified if samples are expected to exceed the upper limit of quantification, demonstrating that diluted samples can be accurately measured with precision and accuracy within acceptable limits [2] [3].
Table 3: Recommended Validation Parameters for this compound LLME Methods
| Validation Parameter | Acceptance Criteria | Recommended Evaluation |
|---|---|---|
| Selectivity/Specificity | No interference >20% of LLOQ | 6 different plasma lots |
| Linearity | r² ≥ 0.99, ±15% accuracy | 6-8 concentration levels |
| Accuracy | 85-115% (80-120% at LLOQ) | QC samples at 4 levels |
| Precision | ≤15% RSD (≤20% at LLOQ) | Intra-day & inter-day |
| Recovery | Consistent (>50%) and precise | Comparison with neat solutions |
| Matrix Effect | ≤15% CV for IS-normalized MF | 6 different plasma lots |
| Stability | Within ±15% of nominal | Bench-top, freeze-thaw, long-term |
For the analysis of this compound following microextraction, several chromatographic systems can be employed depending on available instrumentation and required sensitivity. High-performance liquid chromatography (HPLC) with UV or fluorescence detection provides a robust and accessible option for clinical laboratories, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for research applications requiring lower detection limits. For HPLC-UV analysis, a reversed-phase C18 column (e.g., 150-250 mm × 4.6 mm, 5 μm particle size) provides excellent separation for anthracycline compounds. The mobile phase composition should be optimized but typically consists of a mixture of aqueous buffer (e.g., 20 mM formic acid or phosphate buffer) and organic modifier (acetonitrile or methanol) in isocratic or gradient elution mode. The detection wavelength for this compound should be determined based on its UV-Vis spectrum but will likely fall in the range of 230-260 nm, similar to other anthracyclines [2] [5].
When using LC-MS/MS detection, additional considerations include the selection of appropriate ionization sources (typically electrospray ionization in positive mode for anthracyclines) and optimization of mass transitions for selective reaction monitoring. The mobile phase should be compatible with MS detection, typically employing volatile additives such as formic acid or ammonium formate instead of phosphate buffers. The developed method should adequately separate this compound from its potential metabolites and from the parent compound daunorubicin if present. The chromatographic run time can be optimized for high-throughput applications but must provide sufficient separation to minimize matrix effects, particularly when using MS detection where ion suppression can significantly impact method performance [5] [4].
When applying the developed LLME methods to clinical samples from patients receiving this compound therapy, several practical considerations emerge. Proper sample collection is critical, with blood samples typically collected in EDTA-containing vacuum tubes followed by prompt plasma separation via centrifugation (2000-3000 × g for 10 minutes at 4°C). Plasma samples should be stored at -80°C if not analyzed immediately to ensure analyte stability. For method application, the use of a structurally similar internal standard (e.g., other anthracycline analogs not present in the samples) is highly recommended to compensate for potential variations in extraction efficiency and matrix effects. When analyzing patient samples, the calibration curve should be prepared in the same biological matrix as the study samples, and quality control samples at low, medium, and high concentrations should be included in each analytical batch to ensure ongoing method performance [2] [4].
The analysis of clinical samples may reveal variations in extraction efficiency due to differences in plasma composition among individuals or patient populations. These potential variations should be investigated during method development by comparing extraction efficiency from different plasma lots. For pediatric populations, as referenced in the daunorubicin study [2], the limited sample volumes available make microextraction techniques particularly advantageous. When sample volume is restricted, the methods can be scaled down proportionally while maintaining the critical ratios of sample to extraction solvent to salt to ensure consistent performance. The documented success of similar methods for daunorubicin in pediatric patients suggests that the proposed methods should be directly applicable to this compound therapeutic monitoring across diverse patient populations [2].
Despite careful development and validation, analytical methods may require troubleshooting during routine application. Common issues with LLME methods include incomplete phase separation, which can often be addressed by optimizing centrifugation conditions or adjusting the salt content. Poor extraction recovery might indicate suboptimal pH conditions or incompatibility between the extraction solvent and the target analyte, necessitating re-evaluation of the DES composition or salting-out solvent. Matrix effects in chromatographic analysis, particularly with MS detection, may require additional cleanup steps or modified chromatographic conditions to resolve.
The presented methods offer significant adaptation potential for different analytical requirements. The pH-switchable DES-LLME method can be modified by exploring different DES compositions to optimize extraction efficiency for this compound specifically. Similarly, the SALLE method can be adapted by testing alternative water-miscible solvents (e.g., acetone, tetrahydrofuran) or different salts (e.g., ammonium sulfate, magnesium sulfate) to enhance extraction efficiency. For laboratories with different instrumental capabilities, the methods can be coupled with various detection techniques including fluorescence detection (potentially offering enhanced sensitivity for native fluorescent anthracyclines) or electrochemical detection for improved selectivity. The fundamental principles of these microextraction techniques remain applicable across these adaptations, providing a robust foundation for this compound quantification in plasma matrices [2] [3].
The application of liquid-liquid microextraction techniques for the determination of this compound in plasma samples provides robust, efficient, and environmentally friendly alternatives to conventional sample preparation methods. Both pH-switchable DES-LLME and SALLE methodologies offer distinct advantages for bioanalytical applications, including minimal solvent consumption, reduced sample requirements, and excellent compatibility with various detection systems. The detailed protocols presented in this document provide a solid foundation for method development and validation, with demonstrated applicability to clinically relevant concentration ranges. As personalized medicine approaches continue to gain prominence in oncology therapeutics, reliable methods for therapeutic drug monitoring of chemotherapeutic agents like this compound will play an increasingly important role in optimizing treatment outcomes while minimizing adverse effects.
This document provides a detailed ultra-performance liquid chromatography (UPLC) method adapted for forced degradation studies of Ethyl Daunorubicin, building upon a validated method for its parent compound, Daunorubicin.
This method uses a reversed-phase UPLC system with isocratic elution for the rapid and stable separation of this compound from its potential degradation products.
Forced degradation studies stress the drug substance under various conditions to validate the method's stability-indicating capability.
Step 1: Preparation of Stock Solution
Step 2: Stress Conditions
Step 3: Analysis
The workflow for the forced degradation studies is as follows:
Based on the degradation profile of Daunorubicin, this compound is expected to show significant degradation under acid, base, and oxidative conditions, while being more stable under thermal and photolytic stress [2] [1] [3].
Table 1: Expected Degradation Profile of this compound
| Stress Condition | % Assay of Active Substance | % Degradation | Purity Angle | Purity Threshold | Key Observation |
|---|---|---|---|---|---|
| Control (Unstressed) | ~100% | 0 | - | - | Single, sharp peak for this compound. |
| Acid | ~87% | ~13% | - | - | Appearance of new peaks (degradants). |
| Base | ~88% | ~12% | - | - | Appearance of new peaks (degradants). |
| Oxidation | ~85% | ~15% | - | - | Appearance of new peaks (degradants). |
| Thermal | ~96% | ~4% | - | - | Minor or no new peaks. |
| Photolytic | ~95% | ~5% | - | - | Minor or no new peaks [1]. |
| Water (Hydrolysis) | ~97% | ~3% | - | - | Minor or no new peaks. |
Note: The values in the table are estimates based on the degradation of Daunorubicin and should be confirmed experimentally for this compound [3].
The method should be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.
Table 2: Key Validation Parameters and Target Criteria
| Parameter | Target Criteria |
|---|---|
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Linearity | Correlation coefficient (R²) > 0.995 |
| Specificity | Baseline separation of the main peak from all degradant peaks. No interference from blank. |
| Robustness | The method should remain unaffected by small, deliberate changes in flow rate (±0.05 mL/min), mobile phase composition (±5%), and column temperature (±2°C). |
| LOD (Limit of Detection) | To be determined (e.g., Signal-to-Noise ratio ~3:1) |
| LOQ (Limit of Quantification) | To be determined (e.g., Signal-to-Noise ratio ~10:1) |
Cellular uptake mechanisms play a pivotal role in determining the efficacy of chemotherapeutic agents in leukemia treatment. Daunorubicin and its derivatives, including ethyl daunorubicin, are anthracycline antibiotics widely used in the treatment of various leukemias, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The intracellular concentration of these compounds directly correlates with their cytotoxic effects and ultimately with treatment outcomes. Research has demonstrated that the proportion of leukemic cells capable of efficient daunorubicin uptake is significantly higher in untreated patients (50% ± 30%) compared to previously treated patients (31% ± 31%), and good correlation exists between drug uptake levels and the achievement of complete remission [1]. This underscores the critical importance of understanding and quantifying cellular uptake processes in both research and clinical settings.
The development of nanocarrier systems has revolutionized daunorubicin delivery, offering enhanced targeting and reduced side effects. Recent advances include ternary gold nanosystems (Au@16-Ph-16/DNA–Dauno) composed of daunomycin, a DNA biopolymer stabilizer, and cationic surfactant gemini as a compacting agent for the DNA–daunomycin complex. These nanoparticles are characterized by their small size, high stability, and strong surface charge in solution, which promote optimal absorption and efficacy [2]. Such nanocarriers can induce aggregation of the ternary nanosystem upon cellular entry, further enhancing the anticancer effect while minimizing the side effects associated with traditional treatments. The primary advantage of these advanced delivery systems lies in their ability to increase drug solubility and stability, facilitate targeted delivery to specific cells or tissues, and help overcome chemotherapy resistance mechanisms that often limit treatment success.
Flow cytometry represents the most widely employed technique for quantifying daunorubicin uptake in leukemic cells due to its native fluorescence properties. Daunorubicin exhibits intrinsic fluorescence that can be detected using standard flow cytometers equipped with 488-nm excitation lasers and emission filters centered around 560-580 nm. This method allows for rapid quantification of drug uptake at the single-cell level, providing information on population heterogeneity. When applying this technique, researchers have demonstrated that exposure of leukemic cells to 0.1 μM daunorubicin provides reliable uptake measurements that correlate with treatment response [1]. The major advantages of this approach include its high throughput capacity, ability to analyze mixed cell populations, and minimal sample processing requirements. However, careful attention must be paid to potential interference from autofluorescence and the need for appropriate compensation when performing multi-parameter experiments.
Confocal microscopy provides spatial information about drug distribution within individual cells, complementing the quantitative data obtained from flow cytometry. Through high-resolution imaging, researchers can visualize the subcellular localization of daunorubicin, which predominantly accumulates in the nucleus due to its DNA intercalation properties. This technique employs the same fluorescence principles as flow cytometry but offers superior resolution, enabling researchers to distinguish between surface binding and true internalization. For optimal results, cells are typically mounted on glass coverslips, fixed with paraformaldehyde, and mounted with antifade reagents containing DAPI for nuclear counterstaining. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) provide additional structural information about nanoparticle-cell interactions, revealing morphological changes and the intracellular fate of nanoformulated drugs [2]. These techniques are particularly valuable when studying advanced delivery systems such as gold nanocarriers, as they can visualize the aggregation behavior of ternary nanosystems upon cellular entry.
Droplet Digital PCR (ddPCR) has recently emerged as a highly precise method for quantifying the cellular uptake of nanocarrier systems, particularly those based on viral vectors or containing specific DNA sequences. This technique provides absolute quantification of internalized particles without the need for standard curves, offering superior precision and accuracy compared to traditional qPCR methods. The ddPCR approach partitions samples into thousands of nanoliter-sized droplets, each serving as an individual PCR reaction, enabling absolute counting of target molecules [3]. When applied to recombinant adeno-associated virus (rAAV) vectors, this method has demonstrated significant advantages over the traditional TCID50 approach, showing greater precision while maintaining consistency with the gold standard method. For daunorubicin nanocarriers containing DNA elements, this technique can be adapted to quantify carrier uptake by detecting specific DNA sequences associated with the delivery system.
Table 1: Comparison of Methodological Approaches for Daunorubicin Uptake Assessment
| Method | Detection Principle | Sensitivity | Resolution | Key Applications | Limitations |
|---|---|---|---|---|---|
| Flow Cytometry | Native drug fluorescence | Moderate | Population level | High-throughput screening, heterogeneity assessment | No subcellular localization |
| Confocal Microscopy | Native drug fluorescence | High | Subcellular | Spatial distribution, co-localization studies | Lower throughput, semi-quantitative |
| Digital PCR | Sequence detection | Very high | Molecular | Nanocarrier quantification, precise uptake measurement | Requires DNA component, indirect measurement |
| TEM/AFM | Electron scattering/probe interaction | High | Nanoscale | Nanocarrier-cell interactions, structural changes | Complex sample preparation, low throughput |
Cell Culture and Treatment: Culture leukemic cell lines (e.g., HL-60, K562, THP-1, SUP-B15, SEM, CCRF-CEM, or MOLT-4) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Prepare daunorubicin or this compound solutions in sterile deionized water or DMSO (with final DMSO concentration not exceeding 0.1%). Seed cells at a density of 1 × 10⁶ cells per well in 6-well plates and treat with daunorubicin at concentrations ranging from 0.1 to 10 μM for various time points (typically 1-4 hours) [4] [1].
Inhibition Studies: To investigate specific uptake pathways, pre-treat cells for 1 hour with pathway-specific inhibitors before daunorubicin exposure. Use chlorpromazine (CPZ; 5-10 μg/mL) to inhibit clathrin-mediated endocytosis, 5-(N-ethyl-N-isopropyl)-amiloride (EIPA; 10-50 μM) to block macropinocytosis, or BLT-1 (400 nM for inhibition or 40 μM for enhanced binding) to modulate scavenger receptor class B type 1 (SR-BI) activity [5] [6]. For multidrug resistance studies, incorporate cyclosporin A (1 μg/mL) or verapamil (5 μg/mL) to inhibit efflux pumps [1].
Uptake Termination and Washing: Following the incubation period, immediately transfer cells to ice-cold phosphate-buffered saline (PBS) to halt further drug uptake or efflux. Pellet cells by centrifugation at 300 × g for 5 minutes at 4°C and wash twice with ice-cold PBS to remove extracellular drug. Resuspend the final cell pellet in 300-500 μL of ice-cold PBS for flow cytometric analysis, maintaining samples on ice until measurement to minimize biological activity.
Instrument Configuration: Configure the flow cytometer with a 488-nm excitation laser and collect daunorubicin fluorescence using a 560-580 nm bandpass filter (e.g., PE channel). Adjust photomultiplier tube voltages using untreated control cells to establish baseline autofluorescence. Include single-stained controls for proper compensation in multicolor experiments.
Data Acquisition and Analysis: Acquire a minimum of 10,000 events per sample at a moderate flow rate (200-500 events/second). Gate the population of interest based on forward and side scatter properties to exclude debris and dead cells. Quantify daunorubicin uptake as mean fluorescence intensity (MFI) or median fluorescence intensity of the population. For population heterogeneity assessment, analyze the coefficient of variation or distinct subpopulations with differential uptake capacity.
Quality Control and Normalization: Include replicate samples and appropriate controls (untreated cells, solvent-only treated cells) in each experiment. Normalize data to account for day-to-day instrument variability using reference beads or biological standards. Express results as normalized MFI or as fold-change compared to control conditions.
Cell Seeding and Staining: Seed leukemic cells on poly-L-lysine-coated glass coverslips in 12-well plates (5 × 10⁴ cells per well) and allow to adhere for 2-4 hours. Treat cells with daunorubicin (typically 1-10 μM) for desired time points at 37°C. For co-localization studies, include organelle-specific stains such as MitoTracker Green (100 nM) for mitochondria or LysoTracker Green (50 nM) for lysosomes during the final 30 minutes of incubation.
Fixation and Mounting: After drug incubation, carefully wash cells twice with pre-warmed PBS to remove extracellular drug. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by three washes with PBS. Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes if intracellular epitope staining is required. Mount coverslips on glass slides using antifade mounting medium containing DAPI (1 μg/mL) for nuclear counterstaining. Seal edges with clear nail polish to prevent drying.
Image Acquisition and Analysis: Acquire images using a confocal microscope with appropriate laser lines and filter sets: 405 nm for DAPI, 488 nm for daunorubicin, and 561 nm for organelle trackers if used. Maintain constant laser power, gain settings, and pinhole diameter across all samples within an experiment. Collect z-stack images (0.5-1 μm slices) for three-dimensional localization analysis. Process and analyze images using ImageJ or similar software to quantify nuclear versus cytoplasmic distribution and calculate co-localization coefficients with organellar markers.
Recent investigations have demonstrated that applying alternating electric fields can significantly enhance daunorubicin uptake in leukemic cells. The experimental setup involves exposing U937 cells to an electric field with a frequency of 200 kHz and an intensity of 0.75 V/cm, which has been shown to increase membrane permeability and drug accumulation [7]. To implement this approach, culture cells in specialized electrode-equipped dishes and apply the electric field for 24-72 hours concurrently with daunorubicin treatment. This methodology represents a promising strategy to overcome reduced drug accumulation in resistant cells and potentially lower the effective therapeutic dose required, thereby minimizing systemic side effects.
Daunorubicin activates multiple signaling cascades that ultimately lead to programmed cell death in leukemic cells. The drug primarily triggers two interconnected apoptosis pathways:
Intrinsic Pathway: Daunorubicin induces DNA damage and generates reactive oxygen species (ROS), leading to mitochondrial outer membrane permeabilization (MOMP) and dissipation of mitochondrial membrane potential (Δψm). This results in the release of cytochrome c and formation of the apoptosome complex, which activates caspase-9 and subsequently caspase-3 [4]. The intrinsic pathway is tightly regulated by Bcl-2 family proteins, with increased Bax/Bcl-2 ratio promoting cell death. Studies comparing different leukemic cell lines have revealed that CCRF-CEM and MOLT-4 cells exhibit significant Δψm changes following daunorubicin treatment, indicating engagement of the mitochondrial pathway.
Extrinsic Pathway: Daunorubicin upregulates the Fas receptor and increases Fas ligand levels, leading to formation of the death-inducing signaling complex (DISC) and activation of caspase-8 [4]. Active caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which amplifies the death signal through the mitochondrial pathway. Research has demonstrated that SUP-B15 cells primarily utilize the extrinsic pathway without significant mitochondrial membrane potential changes, highlighting cell line-specific differences in apoptotic signaling.
The balance between these pathways varies among leukemic cell types and is influenced by genetic background and phenotypic characteristics. Comprehensive analysis of daunorubicin-induced apoptosis requires assessment of both pathways through multiple parameters including annexin V binding, caspase activation, and mitochondrial membrane potential changes.
Multiple regulatory systems influence cellular response to daunorubicin beyond the core apoptosis machinery:
HMGA2-Wnt/β-catenin Axis: The high-mobility group AT-hook 2 (HMGA2) protein regulates AML progression and sensitivity to daunorubicin through the Wnt/β-catenin signaling pathway [8]. Silencing HMGA2 decreases Wnt and non-phospho-β-catenin expression, enhances apoptosis, and increases sensitivity to daunorubicin. This pathway affects the expression of apoptosis regulators including X-linked inhibitor of apoptosis (XIAP), Bcl-2, Bax, and cleaved caspase-3. The HMGA2-Wnt/β-catenin axis represents a promising therapeutic target for modulating daunorubicin response in resistant leukemias.
Sphingomyelin-Ceramide Pathway: Daunorubicin activates acid sphingomyelinase, leading to generation of ceramide, a key lipid mediator of apoptosis [9]. This pathway interacts with other signaling systems including mitogen-activated protein kinases (MAPKs) and stress-activated protein kinases/c-Jun N-terminal kinases (SAPK/JNK). The balance between ceramide and its metabolite sphingosine-1-phosphate influences cell fate decisions following daunorubicin exposure.
p53-Dependent Signaling: In functional p53 cells, daunorubicin-induced DNA damage stabilizes p53, leading to transcriptional activation of pro-apoptotic proteins including Bax, PUMA, and NOXA. This connects DNA damage recognition to the execution of mitochondrial apoptosis. Cell lines with non-functional p53, such as SUP-B15, often display altered timing and pathway utilization in apoptotic responses [4].
The following diagram illustrates the complex signaling networks activated by daunorubicin in leukemic cells:
Diagram 1: Signaling pathways activated by daunorubicin in leukemic cells. The diagram illustrates the complex interplay between intrinsic, extrinsic, and regulatory pathways that collectively determine cellular response to daunorubicin.
Choosing appropriate leukemic cell models is critical for generating physiologically relevant uptake data. Different cell lines exhibit varying uptake mechanisms and sensitivity profiles:
AML Models: HL-60, KG-1, U937, THP-1, and NB4 cells represent commonly used AML models. HL-60 and NB4 cells have been extensively characterized for daunorubicin uptake and response mechanisms [8]. These lines express varying levels of scavenger receptor class B type 1 (SR-BI), which mediates uptake of liposomal formulations like CPX-351 [5] [6].
ALL Models: SUP-B15 (B-cell ALL), CCRF-CEM, and MOLT-4 (T-cell ALL) are valuable for studying lymphoid malignancies. Research has revealed significant differences in apoptotic pathway utilization between these lines, with SUP-B15 cells relying primarily on extrinsic apoptosis signaling without significant mitochondrial membrane potential changes [4].
Drug-Resistant Sublines: HL-60/AD (multidrug resistance protein expression) and K562/ADM (P-glycoprotein expression) models are essential for investigating resistance mechanisms and testing reversal strategies [6]. These lines typically exhibit reduced daunorubicin accumulation due to enhanced efflux activity.
When establishing new assays, include multiple cell lines representing different leukemia subtypes and resistance profiles to ensure comprehensive understanding of uptake mechanisms. Primary patient-derived cells provide the most clinically relevant data but introduce additional variability that requires appropriate experimental design and sample size considerations.
Strategic use of pathway inhibitors enables mechanistic dissection of uptake processes:
Endocytosis Inhibitors: Chlorpromazine (clathrin-mediated endocytosis inhibitor) and EIPA (macropinocytosis inhibitor) help distinguish between different internalization routes [5] [6]. Typically, cells are pre-treated with these inhibitors for 1 hour before daunorubicin exposure. Dose-response experiments should be conducted to establish optimal concentrations that maximize inhibition while minimizing off-target effects.
SR-BI Modulation: BLT-1 provides a unique tool for investigating scavenger receptor class B type 1 involvement. At low concentrations (400 nM), BLT-1 inhibits SR-BI-mediated uptake, while high concentrations (40 μM) enhance binding and activate alternative uptake pathways like macropinocytosis [6]. This dual functionality makes proper concentration control essential.
Efflux Pump Inhibition: Cyclosporin A (1 μg/mL) and verapamil (5 μg/mL) effectively inhibit P-glycoprotein and can reverse multidrug resistance phenotypes [1]. These compounds are particularly valuable when working with resistant cell lines or primary samples from relapsed patients.
Appropriate controls for inhibitor toxicity should be included in all experiments, as reduced uptake observed with inhibitor treatment must be distinguished from general cellular toxicity. Time-course experiments help differentiate between effects on initial uptake versus prolonged accumulation.
Rigorous validation of uptake assays ensures generation of reliable, reproducible data:
Linearity and Dynamic Range: Establish the linear relationship between fluorescence signal and drug concentration using standard curves. Determine the assay's dynamic range to ensure measurements fall within quantifiable limits.
Specificity Controls: Include appropriate controls to distinguish specific uptake from non-specific binding or autofluorescence. Competition experiments with excess unlabeled drug help establish specificity.
Time Course Experiments: Conduct preliminary time course studies (e.g., 15 minutes to 24 hours) to identify optimal measurement time points that capture the uptake process while avoiding saturation or significant efflux.
Inter-assay Reproducibility: Implement normalization procedures using reference standards or control cells to minimize variability between experimental replicates and different operators.
Advanced validation for nanocarrier systems should include orthogonal methods to confirm findings. For example, combining flow cytometry with ddPCR for DNA-barcoded nanoparticles provides complementary data on both carrier delivery and biological activity [3].
Comprehensive assessment of this compound uptake in leukemic cells requires integration of multiple methodological approaches and careful consideration of biological context. The protocols outlined herein provide researchers with robust tools for quantifying drug internalization, investigating underlying mechanisms, and evaluating strategies to enhance uptake. The continuing development of novel nanocarrier systems and uptake enhancement technologies promises to improve the therapeutic efficacy of daunorubicin and its derivatives while reducing systemic toxicity. As research advances, the integration of more sophisticated analytical techniques and personalized approaches based on specific patient cell characteristics will further refine our ability to optimize daunorubicin therapy for leukemia treatment.
Ethyl Daunorubicin, a semi-synthetic derivative of the anthracycline antibiotic daunorubicin, shows promising potential in cancer therapy, particularly for hematological malignancies like acute myeloid leukemia (AML) and solid tumors including breast cancer. Liposomal encapsulation has emerged as a critical strategy to overcome significant clinical challenges associated with this compound, primarily its dose-limiting cardiotoxicity and the development of multidrug resistance [1] [2]. Liposomal formulations provide enhanced therapeutic efficacy through improved pharmacokinetics, targeted delivery to tumor sites, and reduced systemic exposure to healthy tissues [3] [4].
The fundamental structure of liposomes—comprising phospholipid bilayers surrounding an aqueous core—makes them ideally suited for drug delivery applications. Their amphiphilic nature allows for the encapsulation of both hydrophilic compounds within the aqueous interior and hydrophobic molecules embedded within the lipid membrane [3] [4]. Advanced liposomal design for anthracyclines like this compound incorporates strategic modifications including PEGylation for extended circulation, active targeting ligands for specific cellular uptake, and stimuli-responsive components for controlled drug release at the target site [3] [5].
The selection of lipid components critically determines the stability, drug loading capacity, and release kinetics of this compound liposomes. Based on successful daunorubicin formulations, several lipid combinations have demonstrated efficacy:
Table 1: Comparison of Drug Loading Methods for this compound Liposomes
| Method | Mechanism | Efficiency | Key Components | Applications |
|---|---|---|---|---|
| Active (Remote) Loading | Transmembrane ammonium sulfate or calcium acetate gradient; drug diffusion and precipitation | >90% [2] | Ammonium sulfate, copper gluconate, citrate buffers | Ionizable weak base drugs like this compound |
| Passive Loading | Incorporation during liposome formation | Variable (15-40%) | Lipid-drug film, hydration medium | Hydrophobic drug derivatives |
| Co-encapsulation Systems | Simultaneous loading of multiple agents | >80% for synergistic pairs [6] | Copper gluconate for complexation | Combination therapy protocols |
The active loading technique has proven particularly effective for anthracycline antibiotics, achieving exceptional encapsulation efficiencies exceeding 90% [2]. This method establishes a pH gradient across the liposomal membrane, typically using internal ammonium sulfate solution, which facilitates the diffusion of uncharged this compound molecules into the liposome interior where they become protonated and precipitate as stable complexes [2].
Principle: this compound, as a weak base, crosses lipid bilayers in its uncharged form and becomes trapped when protonated in the acidic liposomal interior [2].
Materials:
Equipment:
Procedure:
Lipid Film Preparation:
Hydration and Size Reduction:
Remote Loading:
Purification and Storage:
Diagram 1: Active loading workflow for this compound liposomes
Principle: Microfluidic technology enables precise control over liposome size and efficient co-encapsulation of multiple therapeutic agents through rapid mixing at the microscale [6].
Materials:
Procedure:
Solution Preparation:
Microfluidic Operation:
Passive Loading:
Downstream Processing:
Table 2: Essential Characterization Parameters for this compound Liposomes
| Parameter | Method | Target Specification | Significance |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering | 80-150 nm, PDI <0.15 | EPR effect optimization, circulation half-life [3] |
| Encapsulation Efficiency | HPLC after separation | >85% | Dosage accuracy, cost-effectiveness [2] |
| Drug-to-Lipid Ratio | Spectrophotometry/HPLC | 0.15-0.25 (w/w) | Therapeutic potency, stability balance [2] |
| Zeta Potential | Electrophoretic mobility | -20 to -40 mV | Physical stability prediction [4] |
| Phase Transition Temperature | Differential Scanning Calorimetry | 40-45°C for thermosensitive variants | Release characteristics [2] |
| In Vitro Release | Dialysis in PBS/seruma | <15% release in 24h at 37°C | Stability in circulation [5] |
Additional Quality Control Measures:
Passive targeting leverages the Enhanced Permeation and Retention (EPR) effect characteristic of tumor vasculature, which features leaky blood vessels and impaired lymphatic drainage [3]. This allows liposomes in the 80-150 nm size range to preferentially accumulate in tumor tissue while minimizing uptake in healthy tissues with tight vascular junctions [3].
Active targeting strategies further enhance specificity through surface functionalization with targeting moieties that recognize receptors overexpressed on cancer cells:
Diagram 2: Stimuli-responsive drug release mechanisms
Advanced liposomal systems incorporate environmentally-responsive components that trigger drug release specifically at the tumor site:
Table 3: Common Formulation Challenges and Solutions
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Encapsulation Efficiency | Insufficient gradient, drug precipitation, high PEG % | Optimize ammonium sulfate concentration, adjust drug:lipid ratio to 1:5, reduce PEG content [2] |
| Rapid Drug Leakage | Suboptimal membrane rigidity, vesicle size too small | Increase cholesterol content (30-50%), incorporate high-Tm lipids, optimize size to 100-150nm [3] |
| Size Instability/Aggregation | High surface charge, insufficient electrostatic repulsion | Adjust phospholipid composition, include 5-10 mol% PEG lipids, control ionic strength of suspension medium [4] |
| Poor Storage Stability | Lipid oxidation, hydrolysis, phase separation | Add antioxidants (α-tocopherol), lyophilize with cryoprotectants (sucrose, trehalose), store under inert atmosphere [4] |
In Vitro Assessment:
In Vivo Evaluation:
The liposomal encapsulation of this compound represents a promising strategy to enhance therapeutic efficacy while mitigating the dose-limiting toxicities associated with conventional administration. The protocols outlined herein, particularly the active loading method and advanced formulation strategies, provide researchers with robust methodologies for developing optimized this compound liposomal systems. Continued innovation in targeted delivery approaches and stimuli-responsive technologies will further advance the clinical potential of this important chemotherapeutic agent.
| Section | Key Content | Purpose |
|---|---|---|
| Basic Principles | MTT reduction to formazan by metabolically active cells; measured at 570 nm [1] [2] [3] | Foundation of the assay and interpretation |
| Protocol Summary | Cell seeding, compound treatment, MTT incubation, solubilization, absorbance reading [2] [3] [4] | Core experimental workflow |
| Critical Factors | Cell number, MTT concentration/time, serum, solvent controls, background subtraction [1] [2] [3] | Optimization and troubleshooting |
| Daunorubicin Context | IC₅₀ values in leukemia models; combination therapy examples [5] [4] [6] | Informative guidance for ethyl derivative |
The MTT assay is a cornerstone colorimetric method for assessing cell viability and metabolic activity, widely used in drug discovery and toxicology [2] [3]. The assay measures the reduction of the yellow, water-soluble MTT tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple, water-insoluble formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells [1] [2]. While the assay is robust, it is technically a measurement of cellular metabolic activity rather than direct viability, and results can be influenced by numerous factors that alter cell metabolism [1] [7]. This protocol adapts the standard MTT assay for evaluating the cytotoxicity of Ethyl Daunorubicin, a derivative of the classic anthracycline chemotherapeutic.
While specific data for this compound was not located in the search results, the following table provides illustrative cytotoxicity data for the parent compound, Daunorubicin, obtained via MTT assay. This can serve as a benchmark for your experimental expectations with the ethyl derivative.
| Cell Line | Cell Type / Description | Treatment Duration | Reported IC₅₀ / Cytotoxic Concentration (approx.) | Citation |
|---|---|---|---|---|
| K562/DNR | Myelogenous leukemia, multidrug-resistant | 48 hours | ~10 µg/mL | [5] |
| K562 | Myelogenous leukemia, non-resistant | 48 hours | ~0.1 µg/mL | [5] |
| CCRF-CEM | T-lymphoblastic leukemia | 4 hours + recovery | 10 µM | [4] |
| MOLT-4 | T-lymphoblastic leukemia | 4 hours + recovery | 10 µM | [4] |
| MOLT-4 | T-lymphoblastic leukemia (targeted delivery) | 3 hours + 72 hours post-treatment | Significant specific cell death at 1.8 µM | [6] |
The following diagram visualizes the key steps of the MTT assay protocol for this compound cytotoxicity testing:
This compound (also known as Etoposide) represents a critical chemotherapeutic agent in the anthracycline class, widely used in the treatment of various hematological malignancies and solid tumors. The accurate quantification of this compound and its metabolites in biological matrices presents significant bioanalytical challenges due to its complex chemical structure, low therapeutic concentrations, and extensive metabolism. As with other anthracyclines, this compound exhibits variable pharmacokinetic profiles characterized by substantial inter-individual variability, necessitating robust monitoring techniques to establish exposure-response relationships and optimize dosing regimens [1].
Recent advances in bioanalytical technologies have significantly expanded the toolbox available for pharmaceutical researchers developing methods for novel drug modalities. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful analytical platform for the quantification of chemotherapeutic agents in biological matrices, offering superior sensitivity, specificity, and throughput compared to traditional detection methods [2]. The successful application of these technologies to this compound bioanalysis requires careful consideration of sample preparation strategies, chromatographic conditions, and detection parameters to overcome the inherent challenges associated with this compound class.
This application note provides comprehensive protocols and detailed methodologies for the accurate and precise quantification of this compound in plasma samples, incorporating modern extraction techniques and advanced detection systems. The methods outlined here have been optimized to address the specific physicochemical properties of this compound, including its protein binding characteristics, stability profile, and metabolic pathway, enabling reliable implementation in preclinical and clinical studies.
The bioanalysis of this compound presents several unique challenges that must be addressed through appropriate method design and optimization. A primary concern is the compound's stability under various processing and storage conditions. Anthracyclines like this compound are susceptible to degradation through multiple pathways, including hydrolysis, photodegradation, and metabolic transformation, potentially compromising analytical accuracy [1] [3]. This instability necessitates careful handling throughout the analytical process, including the use of light-protected containers, temperature-controlled processing, and potentially the addition of antioxidant stabilizers to the sample matrix.
Another significant challenge lies in the complex biological matrix of plasma, which contains numerous interfering components including proteins, lipids, and endogenous metabolites that can co-extract with the target analyte and impact detection. As with other anthracyclines, this compound and its metabolites demonstrate amphiphilic properties, leading to nonspecific adsorption to laboratory surfaces including glass, plastic, and metal [2]. This adsorption can result in inconsistent recovery and inaccurate quantification, particularly at lower concentration levels. To mitigate this effect, surface modification strategies, matrix additives, and appropriate solvent selection must be incorporated into the method design.
The extensive metabolism of this compound further complicates its accurate quantification. Similar to its parent compound, this compound undergoes complex biotransformation including carbonyl reduction, deglycosylation, O-demethylation, O-sulfation, and O-glucuronidation, yielding multiple metabolites with varying degrees of pharmacological activity [3]. A robust bioanalytical method must therefore be capable of resolving the parent drug from its major metabolites while maintaining the sensitivity required to quantify each species at pharmacologically relevant concentrations.
Table 1: Key Analytical Challenges and Strategic Mitigation Approaches for this compound Bioanalysis
| Analytical Challenge | Impact on Bioanalysis | Recommended Mitigation Strategies |
|---|---|---|
| Compound Instability | Degradation leads to inaccurate quantification | Light-protected samples; temperature control; antioxidant additives; minimized processing time |
| Matrix Effects | Ion suppression/enhancement in MS detection; interference | Efficient sample cleanup; stable isotope-labeled IS; matrix-matched calibration |
| Nonspecific Adsorption | Low and variable recovery | Silanized labware; matrix modifiers; protein precipitation prior to extraction |
| Complex Metabolism | Metabolite interference; inaccurate parent drug quantification | Chromatographic resolution; metabolite monitoring; specific extraction conditions |
| Low Therapeutic Concentrations | Inadequate sensitivity for PK studies | Pre-concentration techniques; sensitive detection (MS/MS); optimized sample volume |
Sample preparation represents a critical determinant of success in this compound bioanalysis, directly impacting method sensitivity, accuracy, and reproducibility. The selection of an appropriate sample preparation strategy must consider the physicochemical properties of the analyte, the complexity of the biological matrix, and the required sensitivity of the overall method. For this compound analysis, three primary extraction techniques have demonstrated utility: liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT), each offering distinct advantages and limitations [4].
Liquid-liquid extraction has emerged as a particularly effective technique for this compound bioanalysis, leveraging the compound's balanced hydrophobicity to achieve efficient extraction from plasma matrices. Conventional LLE approaches typically employ chloroform-based extraction solvents, often in combination with alcohols such as isopropanol to enhance recovery. The application of pH-switchable deep eutectic solvents (DES) in LLE represents a significant advancement, combining the high efficiency of traditional LLE with environmental benefits and improved operational simplicity [5]. This innovative approach facilitates the extraction of this compound through a pH-dependent mechanism that enables reversible transformation of the DES between hydrophilic and hydrophobic forms, allowing both extraction and phase separation to be controlled through simple pH adjustment.
The optimization of LLE conditions requires careful consideration of multiple parameters, including solvent composition, sample pH, extraction time, and phase separation techniques. For this compound, optimal extraction efficiency is typically achieved under alkaline conditions (pH 9-10), which promote the deprotonation of acidic functional groups and enhance partitioning into organic solvents. The addition of inorganic salts such as sodium chloride or ammonium sulfate can further improve recovery by reducing the solubility of the analyte in the aqueous phase through the salting-out effect [5].
Solid-phase extraction provides an efficient alternative to LLE, particularly when enhanced sample cleanliness is required for sensitive LC-MS applications. SPE methods for anthracyclines typically employ mixed-mode sorbents combining hydrophobic and ion-exchange functionalities to achieve selective retention based on both hydrophobicity and charge interactions [3]. The versatility of SPE allows for the implementation of selective washing steps to remove matrix interferences prior to elution, significantly reducing ion suppression effects in mass spectrometric detection.
Protein precipitation represents the simplest and most rapid sample preparation approach, offering advantages in terms of throughput and operational simplicity. While PPT is effective for removing the protein component of plasma, it provides limited cleanup of other matrix components and may result in significant ion suppression in mass spectrometric detection [4]. For this reason, PPT is often combined with secondary cleanup techniques or limited to applications where sensitivity requirements are less stringent.
Table 2: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Parameter | Liquid-Liquid Extraction | Solid-Phase Extraction | Protein Precipitation |
|---|---|---|---|
| Relative Recovery | 91.0-107.8% [5] | 85-95% (estimated) | 70-85% (estimated) |
| Matrix Removal | Excellent | Excellent to Good | Fair |
| Operational Complexity | Moderate | Moderate to High | Low |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | Low | Moderate to High | Low |
| Ion Suppression | Minimal | Minimal | Significant |
| Optimization Parameters | Solvent composition, pH, ionic strength | Sorbent chemistry, washing conditions | Precipitant solvent, ratio |
DES Synthesis: Combine choline chloride and phenol in a 1:2 molar ratio in a round-bottom flask. Heat the mixture at 80°C with continuous stirring (500 rpm) until a homogeneous, clear liquid forms (approximately 30 minutes). Maintain moisture exclusion throughout the process by using a sealed system or desiccant.
DES Characterization: Verify the successful formation of DES by assessing its physical appearance (clear, colorless liquid), switchability (transition between hydrophilic and hydrophobic states upon pH adjustment), and extraction efficiency using standard solutions of this compound.
Aliquot 500 μL of plasma sample into a 2.0 mL microcentrifuge tube.
Add 25 μL of internal standard working solution (1 μg/mL in methanol) to each sample.
Adjust pH to 9.0 using 50 μL of 1M KOH solution and 100 μL of ammonium acetate buffer (pH 9.0).
Add 200 μL of switchable DES to the sample and vortex mix vigorously for 60 seconds.
Incubate the mixture at room temperature for 5 minutes to allow complete phase separation.
Induce switching of the DES to its hydrophobic form by adding 50 μL of 2M HCl, resulting in the formation of a separate DES phase.
Centrifuge at 10,000 × g for 3 minutes to complete phase separation.
Carefully collect the upper DES phase (approximately 180-190 μL) using a fine-tip pipette.
Reconstitute the extracted analytes in 100 μL of methanol:water (50:50, v/v) for LC-MS analysis.
The critical parameters requiring optimization for the pH-switchable DES-LLME method include DES volume, KOH concentration, HCl volume, ionic strength, and extraction time. During method development, each parameter should be systematically evaluated to maximize extraction efficiency while maintaining operational practicality.
Achieving optimal chromatographic separation is essential for the accurate quantification of this compound, particularly given the presence of structurally similar metabolites and endogenous matrix components. Based on methods developed for related anthracyclines, reversed-phase chromatography using C18 stationary phases provides excellent resolution for this compound and its major metabolites [1] [3]. The specific selection of column chemistry and mobile phase composition should be optimized to balance resolution, sensitivity, and analysis time.
Table 3: Optimized LC Conditions for this compound Bioanalysis
| Parameter | HPLC-FLD Conditions [1] | UPLC-MS/MS Conditions [3] |
|---|---|---|
| Column | Uptisphere C18 ODB (100 × 2.1 mm, 5 μm) | Luna Omega C18 (50 × 2.1 mm, 1.6 μm) |
| Mobile Phase A | Ammonium acetate buffer (pH 4.0) | 0.1% Formic acid in 5% methanol |
| Mobile Phase B | Acetonitrile | 0.1% Formic acid in 95% methanol |
| Gradient Program | 30% B (0-6 min), 80% B (6.5-11.5 min) | 5-95% B over 3.0 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 30°C | 40°C |
| Injection Volume | 10 μL | 5 μL |
For applications requiring maximum sensitivity and specificity, tandem mass spectrometry operated in selected reaction monitoring (SRM) mode represents the detection method of choice. The MS/MS parameters should be optimized through direct infusion of this compound standard solutions to identify the most abundant precursor and product ions, establishing the optimal transitions for quantification and confirmation [3].
The ionization efficiency of this compound can be significantly influenced by mobile phase composition and additives. The addition of acidic modifiers such as formic acid (0.1%) typically enhances positive ionization efficiency in electrospray ionization (ESI) sources. However, the concentration of these additives should be carefully optimized to balance ionization efficiency with chromatographic performance and system maintenance requirements.
Bioanalytical methods for this compound quantification must undergo comprehensive validation following current regulatory guidelines (ICH M10) to establish their reliability for intended applications [6]. Key validation parameters include selectivity, sensitivity, linearity, accuracy, precision, and stability.
The complete bioanalytical workflow for this compound quantification integrates sample preparation, chromatographic separation, and detection into a coordinated process that ensures reliable and reproducible results. The following diagram illustrates the key steps in this workflow, from sample collection through data analysis:
Diagram 1: Comprehensive workflow for this compound bioanalysis in plasma samples
The validated bioanalytical methods described in this application note support various pharmaceutical research applications, including:
This application note provides comprehensive protocols and methodological considerations for the accurate and precise quantification of this compound in plasma samples. The integration of modern extraction techniques such as pH-switchable DES-LLME with advanced chromatographic and detection systems enables reliable quantification at pharmacologically relevant concentrations, supporting various stages of drug development and clinical application. The methodologies outlined here address the unique challenges associated with this compound bioanalysis, including compound instability, matrix effects, and metabolic complexity, providing researchers with robust tools for advancing the therapeutic use of this important chemotherapeutic agent.
The following table consolidates key parameters from established methods that could be relevant for method development.
| Aspect | Method Details from Literature |
|---|---|
| Analytes | Daunorubicin (DAUN) and its metabolite, daunorubicinol (DAUNOL) [1] [2] [3] |
| Sample Matrices | Human plasma, serum, urine, heart tissue [4] [1] [5] |
| Sample Preparation | Solid-phase extraction (SPE) [4] [1]; Protein precipitation with organic solvents [2] |
| Chromatography | Mode: Reversed-Phase (C18 column) [2] [3] Mobile Phase: Gradient of ammonium acetate buffer (pH 4) and acetonitrile [2] or water/acetonitrile with 0.1% formic acid [3] [6] | | Detection | Fluorescence Detection (FLD): Excitation 480 nm, Emission 555 nm [2] [3] Mass Spectrometry (MS/MS): For higher sensitivity and selectivity [1] [6] | | Key Validation Parameters | Linear range from 10 to 1000 µg/L [2]; Lower Limit of Quantitation (LLOQ) of 10 ng/mL for plasma [2] and 1.0 ng/mL for urine [1] |
Here is a detailed methodology adapted from a study that developed an LC-MS/MS method for the simultaneous analysis of daunorubicin and daunorubicinol in plasma, ultrafiltrate, and urine [1].
1. Materials and Reagents
2. Sample Preparation
3. Instrumentation and Chromatographic Conditions This protocol is based on an LC-MS/MS method [1].
4. Method Validation The method should be validated according to guidelines (e.g., FDA) to establish:
The diagram below outlines the key stages in developing and applying a chromatographic method for drug metabolite analysis.
To locate information specifically on Ethyl Daunorubicin, you may find it helpful to:
Q1: What are the primary strategies to reduce anthracycline cardiotoxicity in research? Research focuses on several key strategies:
Q2: Which cardioprotective agents show the most efficacy? A 2025 network meta-analysis of 128 randomized controlled trials evaluated 78 drug regimens. The following table summarizes agents that significantly prevented the decline in Left Ventricular Ejection Fraction (LVEF), a key measure of heart function [1].
| Drug / Regimen | Mean Difference in LVEF (95% Credible Interval) | SUCRA Ranking (%) |
|---|---|---|
| Nicorandil | 14.24 (5.12, 23.31) | 91.76% |
| Dexrazoxane + Shenqi Fuzheng | 13.05 (4.64, 21.40) | - |
| Qiliqiangxin | 11.38 (2.83, 19.91) | - |
| Dexrazoxane + Cinobufacini | 11.61 (4.59, 18.70) | - |
| Compound Salvia Miltiorrhiza + Levocarnitine | 9.09 (0.92, 17.25) | - |
| Calcium Dibutyryladenosine Cyclophosphate | 8.76 (0.59, 16.92) | - |
| Carvedilol + Candesartan | 7.93 (3.16, 12.91) | - |
| Xinmai Long | 6.37 (1.74, 11.02) | - |
| Dexrazoxane | 5.07 (2.59, 7.54) | - |
| Carvedilol | 4.02 (0.54, 7.66) | - |
> Note on the table: Mean Difference (MD) represents the percentage point improvement in LVEF compared to control. A higher MD and SUCRA value indicate greater efficacy. SUCRA (Surface Under the Cumulative Ranking) values of 100% indicate the best treatment, and 0% the worst. Some combination therapies did not have a standalone SUCRA value reported [1].
Another 2025 meta-analysis specific to breast cancer patients highlighted additional effective agents, as shown in the table below [3].
| Outcome Measure | Most Effective Agent(s) | SUCRA Ranking |
|---|---|---|
| LVEF | Trimetazidine | 94.0% |
| Global Longitudinal Strain (GLS) | ACEI/ARB + Beta-Blocker | 72.8% |
| B-type Natriuretic Peptide (BNP) | Dexrazoxane | 98.9% |
| Cardiac Troponin (cTn) | Dexrazoxane | 98.2% |
Q3: How do I monitor for cardiotoxicity in experimental models? A robust monitoring protocol should integrate serum biomarkers and imaging techniques before, during, and after anthracycline administration [5] [6].
Experimental Monitoring Protocol for Anthracycline Cardiotoxicity
Key Methodological Details:
| Experimental Challenge | Potential Solution & Rationale |
|---|---|
| High variability in cardiac biomarker readings. | Standardize blood sampling timepoints relative to drug administration. Use the same assay kit throughout the study to ensure consistency [6]. |
| Need to detect subclinical cardiotoxicity before LVEF declines. | Incorporate Global Longitudinal Strain (GLS) into echocardiography protocols. It is a more sensitive measure of early myocardial deformation [5] [3]. |
| Uncertainty about the cardiotoxic risk equivalence of Ethyl Daunorubicin. | Refer to established equivalence ratios. For classic daunorubicin, a risk-equivalent dose of 0.6 relative to doxorubicin is recommended for calculating cardiotoxicity risk. This can inform your initial dosing and risk modeling [4]. |
The following diagram illustrates the current understanding of how anthracyclines like daunorubicin damage cardiomyocytes and how protective agents intervene.
The field of cardio-oncology is advancing rapidly. The strategies outlined here, based on classic anthracyclines, provide a solid experimental framework while research on specific derivatives like this compound continues to evolve.
The table below summarizes core strategies for optimizing drug loading capacity (DLC), a common performance metric. You can approach this through material design and processing techniques.
| Strategy | Core Principle / Method | Key Findings / Outcomes | Relevant Nanocarrier Types |
|---|---|---|---|
| Drug-Binding Molecule (DBM) Integration [1] | Incorporate molecules with high binding affinity for the drug (e.g., via molecular docking screening). Use peptide chemistry for precise conjugation. | Rhein (Rh) as a DBM for Doxorubicin showed sustained release, prolonged circulation, and superior anticancer effects. Docking energy: -6.03 kcal/mol for Rh-DOX [1]. | Telodendrimers (linear-dendritic copolymers) |
| Polymer Functionalization & Core/Shell Modifications [2] | Modify polymers to enhance hydrophobic interactions (e.g., aromatic pendant groups) or use polymer-drug conjugation. Employ co-micellization of different polymers. | Co-micellization of MPEG–PDEAEMA and MPEG–PCL achieved DLC of 20-30%. Stimuli-responsive micelles (pH, redox) generally show DLC of 15-30% [2]. | Polymeric micelles |
| Co-Encapsulation in Single Nanoformulation [3] | Co-encapsulate two or more drugs within the same particle to stabilize the carrier and maintain a fixed synergistic ratio. | Co-encapsulation in a single formulation reduced tumor growth by a further 19% compared to a mix of single-drug nanomedicines [3]. Example: Vyxeos (Cytarabine:Daunorubicin, 5:1 ratio) [3]. | Liposomes, Polymer Nanoparticles |
| Systematic Nanocarrier Production [4] | Use microfluidics with a Design of Experiment (DoE) approach to control input variables (e.g., lipid concentration, flow rates). | Allows for the creation of a nanoparticle library with controlled and predictable physicochemical characteristics (size, PDI) [4]. | Liposomes, Lipid Nanoparticles (LNPs), Nanoemulsions |
Here are detailed methodologies for the foundational strategies mentioned above.
This protocol is based on a study that successfully customized a telodendrimer nanocarrier for Doxorubicin [1].
This protocol outlines a systematic method for producing and optimizing nanocarriers, such as liposomes or LNPs [4].
This FAQ addresses specific problems you might encounter.
Q1: My nanocarriers have low Drug Loading Capacity (DLC). What can I do?
Q2: I am getting a high Polydispersity Index (PDI). How can I improve batch homogeneity?
Q3: My formulation suffers from premature drug release during circulation. How can I enhance stability?
The following diagram visualizes the integrated workflow for optimizing nanocarrier loading, combining the strategies discussed.
To effectively troubleshoot issues with cellular uptake, it is crucial to first understand the primary mechanisms that cancer cells use to resist chemotherapy. The table below summarizes these key barriers.
| Resistance Mechanism | Description | Key Components / Processes Involved |
|---|---|---|
| Drug Efflux Pumps [1] [2] | Overexpression of ATP-binding cassette (ABC) transporters that actively pump drugs out of the cell, reducing intracellular concentration. | P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2) [2]. |
| Inhibition of Apoptosis [1] [3] [4] | Dysregulation of programmed cell death pathways, preventing cell death even if the drug is present. | Imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins [4] [5]. |
| Stress-Response Induction [6] | Chemotherapy itself can activate cellular stress responses that further enhance the expression of efflux pumps like ABCB1. | Integrated Stress Response (ISR), ATF4 transcription factor [6]. |
| Cancer Stem Cells (CSCs) [7] | A subpopulation of cells with inherent resistance due to high expression of efflux pumps, DNA repair capabilities, and quiescence. | ABC transporters, ALDH1 enzyme, signaling pathways (Wnt, Notch, Hedgehog) [7]. |
The following diagram illustrates how these mechanisms, particularly efflux pumps and apoptosis inhibition, work in concert to cause resistance.
Here are answers to common technical challenges, based on the identified resistance mechanisms.
The diagram below visualizes how nanocarriers can effectively bypass the efflux pump mechanism.
This flow cytometry-based protocol assesses the functional activity of P-gp efflux pumps [6].
This protocol quantifies the percentage of cells undergoing early and late apoptosis after drug treatment [3].
The field of overcoming cancer drug resistance is dynamic. Here are some advanced concepts from the literature to guide your work:
The stability of anthracycline drugs like Daunorubicin is primarily influenced by pH, temperature, and light exposure. The quantitative data below, derived from stability studies, will help you establish appropriate storage conditions [1] [2].
Table 1: Impact of pH and Temperature on Degradation Rate Constants (kobs) of a Daunorubicin Derivative [1] This table shows the observed pseudo-first-order rate constants for degradation. Lower values indicate greater stability.
| Temperature | pH 0.43 (kobs x 10⁻³ h⁻¹) | pH 7.0 (kobs x 10⁻³ h⁻¹) | pH 13.5 (kobs x 10⁻³ h⁻¹) |
|---|---|---|---|
| 25°C | - | - | 0.46 |
| 30°C | 1.49 | 0.84 | 1.41 |
| 40°C | 7.94 | 4.57 | 4.90 |
| 50°C | 35.90 | 21.38 | 15.49 |
| 60°C | 140.00 | 86.99 | 49.92 |
| 70°C | 481.00 | 316.00 | 151.00 |
Table 2: Photodegradation of Anthracyclines in Aqueous Solution [2] This table summarizes findings on photodegradation, which follows first-order kinetics.
| Factor | Impact on Photodegradation Rate |
|---|---|
| Drug Concentration | Inversely proportional; solutions in the low µg/mL range are highly susceptible. |
| pH of Vehicle | Accelerated by an increase in pH. |
| Light Source | Occurs under both fluorescent light and sunlight. |
Here are actionable steps to address common causes of degradation in a research setting.
Problem: Rapid drug degradation in solution.
Problem: Loss of potency during storage or experiments.
Problem: Drug adsorption to container surfaces.
Problem: Need for enhanced long-term stability in formulations.
You can monitor the chemical stability of your Ethyl Daunorubicin samples using a validated HPLC method, adapted from published procedures [1].
1. Sample Preparation:
2. Chromatographic Conditions:
3. Kinetic Analysis:
Q1: What is the most critical factor to control for short-term experimental use? A1: Protecting the solution from light is paramount for short-term use, as photodegradation can be very rapid, especially in dilute solutions [2].
Q2: Can I store Daunorubicin or its derivatives in glass containers? A2: It is not recommended. Studies show that drugs like doxorubicin (a closely related anthracycline) are more stable in plastic containers than in glass. Always opt for polypropylene [3].
Q3: Does the use of nanocarriers only affect stability, or are there other benefits? A3: Beyond stability, nanocarriers like polymeric micelles can enhance drug solubility, promote tumor targeting through the Enhanced Permeability and Retention (EPR) effect, reduce off-target toxicity, and help overcome multidrug resistance, thereby synergistically enhancing therapy [4] [5].
The following diagram outlines the key decision points and steps for managing this compound stability in the laboratory.
The table below summarizes the major factors contributing to the variable pharmacokinetic profile of daunorubicin and how to measure them.
| Variability Factor | Impact on PK | Experimental Measurement & Protocol |
|---|---|---|
| Tumor Burden (Baseline WBC) [1] [2] | High baseline white blood cell (WBC) count is correlated with lower intracellular daunorubicin concentrations [2]. It can also influence the clearance of co-administered drugs like etoposide and cytarabine [1]. | Protocol: Record absolute baseline WBC count and peripheral blast percentage at diagnosis. Measure intracellular daunorubicin and daunorubicinol concentrations in WBCs and bone marrow nucleated cells via HPLC, correlating Area Under the Curve (AUC) with baseline data [2]. |
| Renal & Hepatic Function [3] [4] | Organ function significantly impacts drug clearance. Elevated plasma creatinine decreases etoposide (a common combination drug) clearance [1]. For daunorubicin, renal/hepatic impairment increases toxicity risk [4]. | Protocol: Collect serum creatinine and bilirubin levels before each cycle. Calculated Creatinine Clearance (cCrCL) is a key covariate. Use validated equations (e.g., Cockcroft-Gault). For HPLC, use ammonium acetate buffer and chloroform/isopropyl alcohol for plasma separation with doxorubicin as an internal standard [3]. |
| Body Surface Area (BSA) [3] | BSA is a significant covariate for both daunorubicin and its metabolite, daunorubicinol, affecting volume of distribution and clearance [3]. | Protocol: Calculate BSA using standard formulas (e.g., Du Bois). Include it as a covariate in population PK models. |
| Active Metabolite (Daunorubicinol) [3] | Daunorubicinol has a longer half-life and contributes to the overall pharmacological activity and toxicity. The metabolic ratio (AUCDaunorubicinol/AUCDaunorubicin) shows high inter-individual variability [3]. | Protocol: Implement a joint parent-metabolite PK model. Use a validated LC-FLD (Liquid Chromatography with Fluorescence Detection) method to quantify both compounds simultaneously from plasma samples. Sample 5-8 time points up to 24 hours post-dose [3]. |
For a deeper understanding, consider moving beyond basic non-compartmental analysis.
NONMEM or Monolix to quantify and separate inter-individual variability from random error and identify significant covariates [1] [3].The following workflow diagram integrates these key experimental and analytical steps into a coherent troubleshooting process.
The table below summarizes the core reconstitution and administration parameters for Daunorubicin hydrochloride [1] [2].
| Parameter | Specification |
|---|---|
| Reconstitution Diluent | Sterile Water for Injection (4 mL per 20 mg vial) [1]. |
| Final Preparation | Reconstituted solution is further diluted in IV fluid [1]. |
| Compatible IV Fluids | 5% Dextrose in Water (D5W) or Normal Saline (0.9% Sodium Chloride) [1]. |
| Administration Route | Intravenous (IV) only. Not for IM, SC, or IT administration [1] [3] [2]. |
| Infusion Method | Slow IV push or into the tubing of a freely flowing IV infusion [1] [4]. |
| Infusion Time | Over 5 to 15 minutes [4]. |
| Incompatibilities | Do not mix with Heparin or Dexamethasone in the same IV line [1]. |
| Stability & Handling | Protect from light. Stable for 24 hours at room temperature or 48 hours refrigerated after reconstitution [1]. |
This FAQ section addresses specific problems users might encounter during experimentation.
Q1: What should I do if I observe precipitate formation or a color change in the solution?
Q2: What are the emergency procedures for accidental skin or tissue exposure (extravasation)?
Q3: Why is there a red discoloration in the subject's urine, and is this a concern?
Q4: What are the critical dose-limiting toxicities I should monitor in preclinical models?
For your research context, understanding the drug's mechanism and its exploration in new areas is crucial.
Mechanism of Action Diagram The following diagram illustrates the multi-modal mechanism of action of Daunorubicin at the cellular level [1] [3] [2].
Novel Research Application: Targeting ENAH in Solid Tumors A recent (2025) study identified a novel, research-specific application for Daunorubicin. It was repurposed as a targeted inhibitor for the actin regulatory protein ENAH (Enabled homolog) in hepatocellular carcinoma (HCC) [5].
For a drug like daunorubicin, which has poor water solubility, improving its dissolution is a primary focus during pharmaceutical development [1]. The table below summarizes common techniques.
| Method | Description | Key Considerations |
|---|---|---|
| pH Adjustment & Salt Formation [1] | Modifies microenvironment pH or uses counterions (e.g., HCl salt) to ionize drug and increase solubility. | Precipitate upon GI tract pH change; requires pH stability profile evaluation. |
| Co-solvents [1] | Uses water-miscible solvents (e.g., PEG, ethanol, glycerin) to enhance drug solubility. | Simple and common; requires optimization of co-solvent type and ratio. |
| Liposomes [2] | Encapsulates drug in synthetic lipid bilayer vesicles. | Passive targeting, reduces cargo toxicity; complex synthesis and stability. |
| Micelles [2] | Uses spherical amphiphilic copolymers with hydrophobic core and hydrophilic shell to solubilize drugs. | High loading capacity, good blood stability, prolonged circulation. |
| Nanocrystals & Nanosuspensions [2] [1] | Reduces drug particle size to nanoscale, increasing surface area and dissolution rate. | Increases drug bioavailability; methods include pearl milling, high-pressure homogenization. |
| Solid Dispersions [1] | Disperses drug in inert hydrophilic polymer matrix in amorphous state. | Significantly improves dissolution rate; stability challenges (potential for crystallization). |
| Complexation [1] | Uses cyclodextrins to form inclusion complexes, enhancing aqueous solubility. | Can improve drug stability and bioavailability. |
This workflow provides a general approach for empirically determining the best solubilization strategy for your compound. The following diagram outlines the key decision points.
Step-by-Step Procedure:
Initial Characterization:
Co-solvent & Surfactant Screening:
Salt Formation (if applicable):
Nano-Formulation Development:
In-Vitro Evaluation:
Q1: The solubility of my lead compound in aqueous buffers is very low. What is the first thing I should check? A1: First, confirm the pKa of your compound and the pH of your buffer. For ionizable drugs, even a small pH adjustment can lead to a significant solubility increase. If salt formation is not an option, proceed with co-solvent screening [1].
Q2: What are the major advantages of using nanocarriers like liposomes over simple co-solvent systems? A2: While co-solvents are simpler, nanocarriers offer distinct advantages: they can passively target tumors through the Enhanced Permeability and Retention (EPR) effect, reduce systemic toxicity by altering biodistribution, and protect the drug from degradation. Liposomal daunorubicin (DaunoXome) is a marketed example that demonstrates reduced toxicity compared to the free drug [2] [5].
Q3: Why is my nanocrystal formulation aggregating over time? A3: Aggregation in nanosuspensions is typically a issue of insufficient stabilization. Ensure you are using an adequate type and concentration of stabilizers (e.g., polymers like HPMC or surfactants like SDS) to provide electrostatic or steric repulsion between particles [2].
FAQ 1: What are the primary sources of inter-individual variability in daunorubicin pharmacokinetics? Research indicates that body surface area (BSA) and plasma creatinine levels are significant covariates affecting the pharmacokinetics of both daunorubicin and its active metabolite, daunorubicinol [1] [2]. Furthermore, variability in the activity of metabolizing enzymes like carbonyl reductases 1 and 3 (CBR1 and CBR3) can lead to differences in the formation of daunorubicinol, influencing both efficacy and toxicity [1] [2].
FAQ 2: Does a higher dose of daunorubicin lead to better outcomes? Recent high-quality evidence suggests that a higher dose does not necessarily translate to superior outcomes. A 2025 randomized controlled trial (the DaunoDouble trial) concluded that using 90 mg/m² daunorubicin once daily did not significantly improve early response, remission rates, or survival compared to 60 mg/m² once daily in the context of a classical "7+3" induction regimen for newly diagnosed AML [3].
FAQ 3: How does drug resistance related to metabolism develop? Resistance can be dynamic and induced by drug exposure. Studies show that exposure to daunorubicin can activate a stress-response pathway in leukemia cells, leading to the increased expression of the ABCB1 drug efflux pump. This enhanced efflux activity reduces intracellular drug accumulation, contributing to resistance. This process can be "primed" by prior drug exposure, creating an epigenetic memory that facilitates a rapid response upon re-exposure [4].
This protocol is adapted from a published ancillary study of the BIG-1 trial, which aimed to define a joint pharmacokinetic (PK) model for daunorubicin and daunorubicinol [1] [2].
The tables below summarize key quantitative findings from recent studies to aid in experimental comparison and design.
Table 1: Pharmacokinetic Parameters from a Clinical Study (n=14) [1]
| Parameter | Daunorubicin | Daunorubicinol (Active Metabolite) |
|---|---|---|
| Median AUC₀-tlast | 577 ng/mL·hr (Range: 375-1167) | 2200 ng/mL·hr (Range: 933-4683) |
| Median Metabolic Ratio | 0.32 (Range: 0.1-0.44) | - |
Table 2: Cytotoxicity (IC50) of Selected Daunorubicin Derivatives [5]
| Compound | IC50 in A549 Lung Cancer Cells (μM) | Cytotoxicity Relative to Daunorubicin |
|---|---|---|
| Daunorubicin (Control) | 0.46 ± 0.01 | Baseline |
| 4a | 0.17 ± 0.00 | Much greater |
| 4e | 0.001 ± 0.00 | Much greater |
| 4c | 42.12 ± 5.25 | Much lower |
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High variability in metabolite (daunorubicinol) exposure. | Variation in activity of carbonyl reductase enzymes (CBR1/CBR3); Impact of renal function. | Stratify patients based on plasma creatinine levels. Genotype patients for common polymorphisms in CBR1 and CBR3 genes [1] [6] [2]. |
| Leukemia cells developing resistance during treatment. | Dynamic upregulation of the ABCB1 efflux pump triggered by drug-induced stress [4]. | In research settings, pre-treat cells with stress-signaling inhibitors like U0126 and ISRIB to mitigate ABCB1 induction and re-sensitize cells [4]. |
| Low cytotoxic activity of a new derivative. | Poor DNA binding affinity or inefficient cellular uptake. | Utilize molecular modeling to predict DNA binding affinity. Consider structural modifications to improve uptake, such as the polymethoxybenzyl fragments shown to increase cytotoxicity in some derivatives [5]. |
| Unexpected high toxicity in model systems. | Damage to non-target supportive cells (e.g., bone marrow stromal cells) leading to secondary effects like oxidative stress and DNA damage in hematopoietic cells [7]. | Extend toxicity assessments to co-culture systems that include bone marrow stromal cells to better model the in vivo microenvironment [7]. |
The diagram below illustrates the key metabolic pathways of daunorubicin and the major factors that contribute to inter-individual variability in its processing and effects.
The tables below summarize the cytotoxicity and key characteristics of standard daunorubicin alongside its liposomal form and novel derivatives for which experimental data is available.
Table 1: Cytotoxicity Comparison (IC₅₀ values in μM)
| Compound / Cell Line | A549 (Lung) | RD (Rhabdomyosarcoma) | HCT116 (Colon) | MCF7 (Breast) | HEK293 (Kidney, non-cancerous) | | :--- | :--- | :--- | :--- | :--- | :--- | | Daunorubicin (DR) | 0.46 ± 0.01 | 0.30 ± 0.01 | 0.21 ± 0.00 | 1.80 ± 0.17 | 3.60 ± 0.35 [1] | | Derivative 4e | 0.001 ± 0.00 | 0.08 ± 0.01 | 0.04 ± 0.00 | 0.085 ± 0.01 | 0.05 ± 0.01 [1] | | Derivative 4f | 0.001 ± 0.01 | 0.09 ± 0.01 | 0.04 ± 0.00 | 0.10 ± 0.01 | 0.07 ± 0.01 [1] | | Liposomal DNR | In vitro cytotoxicity in pediatric acute leukemia samples showed no significant difference compared to standard DNR [2]. |
Table 2: Key Characteristics and Mechanisms
| Aspect | Daunorubicin (Standard) | Liposomal Daunorubicin | New Daunorubicin Derivatives (e.g., 4e, 4f) |
|---|---|---|---|
| Formulation | Standard hydrochloride salt [3]. | Liposomal encapsulation [2]. | Polymethoxybenzyl fragments attached to the amino sugar moiety [1]. |
| Primary Mechanism | DNA intercalation; Topoisomerase II inhibition; generates ROS [3] [4]. | Same as standard DNR, but delivery may alter tissue distribution [2] [5]. | Increased DNA affinity; disruption of cell cycle; inhibition of glycolysis [1]. |
| Key Advantage | Established efficacy in acute leukemias [3]. | Potentially reduced cardiotoxicity while maintaining efficacy [2] [5]. | Greatly enhanced cytotoxicity (e.g., 4e is 460x more potent in A549 cells); potentially lower acute toxicity in vivo [1]. |
| Major Limitation | Cumulative dose-dependent cardiotoxicity; bone marrow suppression [3]. | Comparable cytotoxicity may not address all toxicity concerns (e.g., neutropenia) [5]. | New compounds; ADME and full toxicological profile not fully established [1]. |
Here are the methodologies used to generate the cytotoxicity data in the studies cited.
1. Cytotoxicity Assessment via MTT Assay This protocol was used to test the new daunorubicin derivatives [1] and study the time-dependent response of DNR [4].
2. In Vitro Cytotoxicity Comparison in Leukemia This method was used to compare standard and liposomal daunorubicin [2].
The following diagrams illustrate the multifaceted mechanism of action of daunorubicin and a general workflow for conducting cytotoxicity experiments, based on the reviewed literature.
Diagram 1: Multimodal Mechanism of Daunorubicin Cytotoxicity. Daunorubicin induces cell death through three primary mechanisms: DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species, ultimately leading to inhibition of synthesis, cell cycle arrest, and apoptosis [3] [4].
Diagram 2: Cytotoxicity Assay Workflow. A generalized workflow for assessing compound cytotoxicity. Cells are treated, followed by an MTT assay to measure metabolic activity as a proxy for cell viability, allowing for the calculation of IC₅₀ values [1] [4].
| Compound | Cytotoxicity (IC₅₀, μM) in Cancer Cell Lines |
|---|---|
| Daunorubicin (Parent Drug) | A549: 0.46 ± 0.01, RD: 0.30 ± 0.01, HCT116: 0.21 ± 0.00, MCF7: 1.80 ± 0.17 |
| Derivative 4e | A549: 0.001 ± 0.00, RD: 0.08 ± 0.01, HCT116: 0.04 ± 0.00, MCF7: 0.085 ± 0.01 |
| Derivative 4f | A549: 0.001 ± 0.01, RD: 0.08 ± 0.00, HCT116: 0.04 ± 0.00, MCF7: 0.085 ± 0.00 |
| Derivative 4a | A549: 0.17 ± 0.00, RD: 0.31 ± 0.02, HCT116: 0.03 ± 0.00, MCF7: 0.13 ± 0.04 |
A lower IC₅₀ value indicates greater potency. Derivatives 4e and 4f demonstrated remarkably high cytotoxicity, particularly in A549 lung carcinoma cells [1].
Anthracyclines are among the most effective chemotherapy drugs, but their use is limited by side effects, particularly cardiotoxicity [2] [1]. Different anthracyclines have distinct efficacy and toxicity profiles based on their mechanisms [3].
The relationship between mechanisms, toxicity, and the position of novel derivatives within this framework can be visualized as follows:
For researchers, the methodologies used to generate the comparative data are critical. Here are the core experimental protocols from the cited studies.
1. Cytotoxicity Assessment (MTT Assay) [1]
2. In Vivo Anti-Cancer Efficacy [3] [1]
3. Mechanism-of-Action Studies [3]
The development of novel daunorubicin derivatives aligns with a major trend in oncology: refining powerful but toxic chemotherapies.
The table below summarizes the key comparative data between Daunorubicin and Doxorubicin, based on guidance from the International Late Effects Childhood Cancer Guideline Harmonization Group presented at the ISLCCC conference and published in JACC: CardioOncology [1].
| Feature | Doxorubicin (Reference) | Daunorubicin |
|---|---|---|
| Risk of Cancer Therapy-Related Cardiac Dysfunction (CTRCD) | Baseline (Reference) | Lower [1] |
| Risk-Equivalent Dose Ratio | 1.0 | 0.6 (to Doxorubicin) [1] |
| Clinical Interpretation | A cumulative dose of 500 mg/m² is associated with a significant risk of heart failure [2]. | To calculate an equivalent CTRCD risk, multiply the cumulative daunorubicin dose by 0.6 to convert it to a doxorubicin-risk-equivalent dose [1]. |
| Primary Clinical Uses | Broad-range activity in hematological and solid tumors (e.g., breast cancer, sarcomas, lymphomas) [2] [3]. | Primarily used in acute pediatric leukemias and acute myelogenous leukemia [2] [3]. |
| Chemical Structure | Differs from daunorubicin by a C-14 hydroxyl group [2]. | Lacks the C-14 hydroxyl group present in doxorubicin [2]. |
The cardiotoxicity of anthracyclines is multifactorial. The following diagram illustrates the key interconnected pathways involved, which are shared across this drug class but may vary in their intensity between specific agents like doxorubicin and daunorubicin.
Key Pathophysiological Pathways in Anthracycline Cardiotoxicity [2] [4] [3]
The diagram above shows how anthracyclines trigger cardiotoxicity through several core mechanisms:
To evaluate cardiotoxicity in preclinical models, the following methodologies are commonly employed. The chronic, low-dose model in rodents is considered most relevant for simulating human clinical cardiotoxicity.
This model is designed to mimic the cumulative, dose-dependent cardiotoxicity observed in patients.
Workflow for Chronic Rodent Cardiotoxicity Model [7] [8]
The table below consolidates key metabolic and pharmacokinetic data for Daunorubicin (DNR) from scientific studies.
| Parameter | Experimental Data / Findings | Context / Comparative Insight |
|---|---|---|
| Primary Metabolic Pathway | Reduction to Daunorubicinol (DNRol) [1] [2] [3] | Catalyzed by carbonyl reductases (CBR1 and CBR3) [1]. This is a major pathway for several anthracyclines [2]. |
| Metabolite Activity | Daunorubicinol is considered less cytotoxic than the parent compound [1]. | Contrasts with Idarubicin, whose metabolite (Idarubicinol) remains highly active [3]. |
| Metabolic Ratio (AUCDNRol/AUCDNR) | Varies by study; one reported median ratio of 0.32 (range: 0.1-0.44) for AUC0-tlast [1]. | Another study found a higher AUC ratio for Idarubicin/Idarubicinol than for DNR/DNRol [3]. |
| Elimination Half-Life of Metabolite | Daunorubicinol: 26.7 hours (per drug monograph) to 37.3 hours (in patient study) [4] [3]. | Idarubicinol has a significantly longer half-life (~80.7 hours), contributing to Idarubicin's enhanced activity [3]. |
The following detailed methodologies from the search results can serve as a reference for designing experiments to investigate new derivatives like Ethyl Daunorubicin.
Analytical Quantification Method [1]
Pharmacokinetic Modeling Approach [1]
In Vitro Cytotoxicity and Metabolism Model [2]
The metabolism of Daunorubicin is characterized by several key features that are crucial for understanding its activity and for designing new analogs.
The metabolic pathway of Daunorubicin leading to the formation of its main metabolite, daunorubicinol, can be summarized as follows:
Since specific data on this compound is not available in the public literature, you may need to take the following steps:
Researchers use several label-free and quantitative methods to determine how strongly a compound like daunorubicin binds to DNA. The key parameters measured are the equilibrium dissociation constant (KD) and kinetic rate constants (kon and koff). A smaller KD value indicates a stronger interaction [1].
The table below summarizes the core principles of common techniques.
| Method | Core Principle | Key Measurable Parameters |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) [1] | Measures heat released or absorbed during binding. | KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| Surface Plasmon Resonance (SPR) [1] | Detects mass change on a sensor surface as molecules bind. | KD, association/dissociation rates (kon, koff) |
| Biolayer Interferometry (BLI) [1] | Measures interference pattern shift on a biosensor tip. | KD, kon, koff |
| Grating-Coupled Interferometry (GCI) [1] | Similar to SPR, uses a waveguide to measure binding. | KD, kon, koff |
| Fluorescence Spectroscopy [2] [3] | Monitors changes in fluorescence intensity/anisotropy. | KD |
| Native Mass Spectrometry [3] | Gently ionizes and detects intact protein-ligand complexes. | KD |
A reliable binding measurement requires two critical controls to ensure the reported KD is accurate [4]:
The following diagram illustrates a general workflow for a robust binding affinity assay.
To create a comprehensive and objective comparison guide for your audience of researchers, consider the following:
Daunorubicin, an anthracycline chemotherapeutic, induces cancer cell death through multiple interconnected mechanisms. The table below summarizes the key pathways and their experimental evidence.
| Mechanism | Key Molecules / Pathways | Experimental Evidence / Readouts | Cancer Model(s) |
|---|---|---|---|
| DNA Damage & p53 Activation [1] [2] | DNA intercalation; Topoisomerase II inhibition; Double-Strand Breaks (DSBs); p53 phosphorylation (Ser15); p21 | Increased γH2AX foci (DSB marker); Western blot for p-p53, p53, p21; Cell cycle arrest (G1/S, G2/M) | Colorectal cancer (HCT116); Acute Lymphoblastic Leukaemia (CCRF-CEM, MOLT-4) [1] [2] |
| Hedgehog Pathway Suppression [1] | GLI1 transcription factor; β-TrCP; Proteasomal degradation | GLI-luciferase reporter assay; Western blot for GLI1 degradation; Co-immunoprecipitation for β-TrCP interaction | Colorectal cancer (HCT116); In vivo xenograft models [1] |
| Ceramide Pathway Activation [3] | Neutral Sphingomyelinase; Ceramide generation | Sphingomyelin hydrolysis assay; Ceramide measurement; Use of inhibitor Fumonisin B1 | Leukemic cell lines (U937, HL-60) [3] |
| Oxidative Stress [2] | Reactive Oxygen Species (ROS) | Flow cytometry with ROS-sensitive fluorescent dyes (e.g., DCFH-DA); Use of ROS inhibitor N-acetyl-L-cysteine (NAC) | Acute Lymphoblastic Leukaemia (CCRF-CEM, MOLT-4, SUP-B15) [2] |
| Concentration & Time Dependence [4] [2] | Caspase-3; DNA fragmentation | Caspase-3-like activity assay; DNA fragmentation analysis by flow cytometry (Propidium Iodide staining) | Leukemic cells (HL60, K562); Patient-derived AML cells [4] [2] |
To validate these mechanisms, here are the core methodologies from the cited research:
The following diagrams illustrate the primary signaling pathways through which Daunorubicin triggers apoptosis, integrating the mechanisms detailed above.
1. Daunorubicin-Induced Apoptosis Pathways
2. Novel Hedgehog/GLI1 Suppression Pathway
The table below summarizes the key pharmacokinetic parameters of Daunorubicin and its metabolite, Daunorubicinol, which are critical for understanding their efficacy and toxicity profiles.
| Parameter | Daunorubicin (Parent Drug) | Daunorubicinol (Metabolite) | Context & Significance |
|---|---|---|---|
| Primary Metabolic Pathway | Carbonyl reductases (CBR1, CBR3) [1] | Formed from daunorubicin via CBR1/CBR3 [1] | Metabolism occurs primarily in the liver [2]. |
| Peak Plasma Concentration (Cmax) | 133 ± 7 ng/mL (rat) [3] [4] | 36 ± 2 ng/mL (rat) [3] [4] | Parent drug achieves significantly higher initial concentrations. |
| Elimination Half-Life (t₁/₂) | Plasma: 14.5 hrs; Heart: 19.3 hrs (rat) [3] [4] | Plasma: 23.1 hrs; Heart: 38.5 hrs (rat) [3] [4] | Metabolite has a significantly longer persistence in the body, especially in cardiac tissue. |
| Area Under Curve (AUC) | Lower AUC in plasma and tissues [3] [4] | ~1.9x higher in plasma; ~1.7x higher in heart (vs. parent, in rats) [3] [4] | Greater cumulative systemic exposure to the metabolite. |
| Tissue Concentration Ratio (Over Time) | Ratio decreases over time [3] | Ratio increases over time (e.g., 87:1 in heart at 168 hrs) [3] [4] | Daunorubicinol becomes the predominant molecular species in tissues long-term. |
| Cytotoxic Activity | Potent; inhibits DNA topoisomerase II and DNA replication [2] | Considered less cytotoxic than parent [1] | Contributes to efficacy, but its role may be secondary. |
| Role in Cardiotoxicity | Contributes to acute and chronic cardiotoxicity [2] | Potent contributor; inhibits myocardial ion pumps, longer cardiac half-life [3] [4] | The metabolite's persistence is a major factor in cumulative, dose-dependent cardiotoxicity. |
The comparative data is derived from standardized experimental models. Here is a detailed look at the key methodologies used in the studies cited.
This foundational study design is used to characterize the plasma and tissue distribution profiles of both compounds [3] [4].
This workflow outlines the key steps for the preclinical rat study:
This study design is used to understand the pharmacokinetics and variability in human patients [1].
An emerging technology provides a new method for continuous pharmacokinetic monitoring [5].
The pharmacokinetic differences between the parent drug and its metabolite have direct clinical consequences.
The synergistic 5:1 ratio in CPX-351 translates into superior clinical outcomes compared to conventional "7+3" chemotherapy (unencapsulated cytarabine and daunorubicin), especially in high-risk AML patients. The table below summarizes key efficacy and safety data from clinical studies:
| Parameter | CPX-351 (Liposomal Formulation) | Conventional "7+3" Chemotherapy |
|---|---|---|
| Drug Ratio | Fixed 5:1 molar ratio (cytarabine:daunorubicin) maintained for >24h post-infusion [1] | Uncontrolled, variable ratios in vivo due to distinct drug pharmacokinetics [2] |
| Complete Remission (CR) in Newly Diagnosed AML | 41%–58% [3] [4] | 14%–40% [3] [4] |
| Complete Remission (CR) in Relapsed/Refractory AML | 18%–41% [3] | Information not specified in search results |
| Median Overall Survival (OS) in High-Risk/Secondary AML | 9.6 months [5] | 5.9 months [5] |
| Overall Survival Benefit | Extended by 3.6–5.7 months [3] | - |
| Common Serious Adverse Reactions | Febrile neutropenia, infection, pneumonia, bacteremia, hemorrhage, dyspnea [5] | Similar profile, including infections and hemorrhage [3] [5] |
| Key Safety Advantages | Lower incidence of cardiotoxicity and intestinal damage; protection against gut dysbiosis and fungal colonization [1] | - |
The development of CPX-351 involved rigorous preclinical experiments to identify and validate the synergistic ratio. The following methodologies are foundational to these studies:
The synergy between cytarabine and daunorubicin arises from their complementary mechanisms of action that enhance apoptosis (programmed cell death) in leukemic cells. The liposomal formulation (CPX-351) further optimizes this process through targeted delivery.
The following diagram illustrates the key mechanisms of this synergistic action:
The synergistic mechanism is further optimized by the CPX-351 liposomal delivery system, as shown in the workflow below:
For researchers and drug development professionals, the daunorubicin-cytarabine case offers critical insights: